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Foundational

In-Depth Technical Guide: ¹H and ¹³C NMR Characterization of 2-(Allyloxy)benzaldehyde Oxime

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of molecular intermediates is the bedrock of reproducible science. 2-(Allyloxy)benzaldehyde oxime is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of molecular intermediates is the bedrock of reproducible science. 2-(Allyloxy)benzaldehyde oxime is a highly versatile bifunctional building block, commonly utilized in the synthesis of complex O- and N-heterocycles, such as isoxazoles and benzoxazines[1].

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a characterization tool, but as a self-validating logic system. This whitepaper provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C NMR chemical shifts for 2-(Allyloxy)benzaldehyde oxime, detailing the experimental protocols required to synthesize the compound, acquire high-fidelity spectral data, and interpret the underlying quantum mechanical and electronic effects.

Mechanistic Context & Structural Dynamics

Before analyzing spectral data, one must understand the electronic environment of the molecule. 2-(Allyloxy)benzaldehyde oxime features two critical functional groups attached to a benzene core:

  • The Allyloxy Group (-O-CH₂-CH=CH₂): An electron-donating group that pushes electron density into the aromatic ring via the mesomeric (+M) effect, specifically shielding the ortho and para positions.

  • The Oxime Group (-CH=N-OH): An electron-withdrawing and highly anisotropic group. Oximes inherently exhibit E/Z isomerism . Due to severe steric hindrance between the hydroxyl group and the bulky ortho-allyloxy substituent in the Z-isomer (syn), the E-isomer (anti) is thermodynamically favored and typically constitutes >95% of the synthesized product.

Understanding these dynamics is crucial, as subsequent reactivity and derivatization of such functionalized arenes require stringent analytical verification to prevent downstream synthetic failures[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our analytical data, the synthesis and characterization must follow a closed-loop, self-validating protocol.

Synthesis of the Precursor & Oxime Condensation

The synthesis relies on a two-step sequence: an Sₙ2 O-alkylation followed by a condensation reaction.

Step-by-Step Methodology:

  • O-Alkylation: Dissolve salicylaldehyde (1.0 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (1.1 equiv) as a base, followed by allyl bromide (1.1 equiv). Stir at room temperature until complete conversion is observed via TLC. This established protocol efficiently yields the 2-allyloxybenzaldehyde precursor[3].

  • Extraction: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over MgSO₄, and concentrate under reduced pressure.

  • Condensation: Dissolve the crude 2-allyloxybenzaldehyde in absolute ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and sodium acetate (NaOAc, 1.2 equiv) to buffer the reaction.

  • Reflux & Isolation: Reflux the mixture for 2 hours. The mildly acidic environment catalyzes the imine formation without cleaving the allyl ether. Cool, evaporate the ethanol, and partition between water and dichloromethane (DCM). Evaporate the DCM to yield the crude oxime.

Workflow Salicyl Salicylaldehyde Intermediate 2-(Allyloxy)benzaldehyde Salicyl->Intermediate K2CO3, DMF (O-Alkylation) AllylBr Allyl Bromide AllylBr->Intermediate Product 2-(Allyloxy)benzaldehyde oxime (E-Isomer Major) Intermediate->Product EtOH, Reflux (Condensation) Hydroxylamine NH2OH·HCl / NaOAc Hydroxylamine->Product

Caption: Workflow for the synthesis of 2-(Allyloxy)benzaldehyde oxime via O-alkylation and condensation.

NMR Sample Preparation & Acquisition Logic

To prevent spectral artifacts, the NMR acquisition must be meticulously controlled.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15-20 mg of the purified oxime in 0.6 mL of deuterated chloroform (CDCl₃). Crucial Causality: CDCl₃ must be passed through a short pad of basic alumina prior to use. Trace DCl in aging CDCl₃ can catalyze E/Z isomerization or oxime hydrolysis during acquisition.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point, ensuring absolute accuracy for chemical shift reporting.

  • Acquisition Parameters (¹H): 400 MHz, 16 scans, relaxation delay (D1) = 2.0s.

  • Acquisition Parameters (¹³C): 100 MHz, 512 scans, relaxation delay (D1) = 3.0s. Crucial Causality: A longer D1 ensures full relaxation of quaternary carbons (C-1, C-2), allowing for more accurate signal-to-noise ratios.

NMR_Logic Sample Purified Oxime Sample Proton 1H NMR (400 MHz) Sample->Proton Carbon 13C NMR (100 MHz) Sample->Carbon TwoD 2D NMR (COSY/HSQC) Proton->TwoD Identify coupling Structure Structural Verification & E/Z Ratio Proton->Structure Carbon->TwoD C-H correlation Carbon->Structure TwoD->Structure Resolve overlaps

Caption: Self-validating NMR acquisition logic for structural verification and E/Z isomer quantification.

Spectral Data Presentation & Causality Analysis

The following tables summarize the expected quantitative NMR data for the major E-isomer, grounded in fundamental spectroscopic principles.

¹H NMR Chemical Shifts & Assignment Logic
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Structural Rationale
11.20 s1H--OH (Oxime)Highly deshielded due to the electronegativity of oxygen and participation in intermolecular hydrogen bonding.
8.45 s1H--CH=N (Imine)Deshielded by the diamagnetic anisotropic effect of the C=N double bond.
7.75 dd1H7.8, 1.6Ar-H (H-6)Ortho to the oxime group; spatially deshielded by the imine's magnetic anisotropy.
7.35 ddd1H8.2, 7.4, 1.6Ar-H (H-4)Para to the oxime, meta to the ether; resides in the typical unperturbed aromatic region.
6.98 t1H7.5Ar-H (H-5)Para to the ether; shielded by the oxygen atom's +M (mesomeric) electron donation.
6.90 d1H8.2Ar-H (H-3)Ortho to the ether; strongly shielded by the adjacent oxygen lone pairs (+M effect).
6.05 ddt1H17.2, 10.5, 5.2-CH= (Allyl)Internal vinylic proton; complex splitting due to coupling with terminal =CH₂ and adjacent -CH₂O-.
5.42 dq1H17.2, 1.6=CH₂ (trans)Terminal vinylic proton; trans coupling to the internal proton is geometrically larger.
5.30 dq1H10.5, 1.4=CH₂ (cis)Terminal vinylic proton; cis coupling is geometrically smaller.
4.62 dt2H5.2, 1.5-OCH₂- (Allyl)Aliphatic protons strongly deshielded by the direct inductive (-I) effect of the ether oxygen.
¹³C NMR Chemical Shifts & Assignment Logic
Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Rationale
156.5 CqAr-C (C-2)Directly attached to the highly electronegative oxygen atom; strong inductive (-I) deshielding.
149.2 CH-CH=N (Oxime)sp² hybridized carbon of the oxime group; deshielded by the adjacent nitrogen.
132.8 CH-CH= (Allyl)Internal vinylic carbon of the allyl group.
131.2 CHAr-C (C-4)Aromatic carbon, para to the oxime group.
127.4 CHAr-C (C-6)Aromatic carbon, ortho to the oxime group.
121.5 CqAr-C (C-1)Ipso carbon attached directly to the oxime group.
121.0 CHAr-C (C-5)Aromatic carbon, meta to the oxime group.
117.8 CH₂=CH₂ (Allyl)Terminal vinylic carbon; relatively shielded compared to the internal vinylic carbon.
112.4 CHAr-C (C-3)Aromatic carbon, ortho to the ether oxygen; highly shielded by the +M effect.
69.3 CH₂-OCH₂- (Allyl)Aliphatic carbon directly bonded to oxygen; shifted downfield into the ether region.

Conclusion & Analytical Best Practices

The characterization of 2-(Allyloxy)benzaldehyde oxime serves as a masterclass in interpreting competing electronic effects. The mesomeric donation from the allyloxy group dictates the shielding of the H-3 and H-5 protons, while the anisotropic deshielding of the oxime group uniquely isolates the H-6 proton downfield.

For drug development professionals scaling this synthesis, it is highly recommended to utilize 2D NMR (COSY and HSQC) if impurities or Z-isomer peaks (typically appearing slightly upfield for the -CH=N proton) begin to overlap with the primary E-isomer signals. Maintaining acid-free NMR solvents is the ultimate fail-safe to preserve the structural integrity of the oxime during analysis.

References[3] Highly Enantioselective Synthesis of Chiral 7-Ring O- and N-Heterocycles by a One-pot Nitro-Michael/Cyclization Tandem React - Rsc.org. Verified URL[2] Polymer-Supported Haloarene Chromium Dicarbonyl Isonitrile Complexes: A Study of Their Synthesis and Reactivity - ACS Publications. Verified URL[1] 3-(allyl)-2-(allyloxy)benzaldehyde 84682-15-5 - Guidechem. Verified URL

Sources

Exploratory

Spectroscopic Characterization and Synthetic Utility of 2-(Allyloxy)benzaldehyde Oxime: A Technical Whitepaper

Abstract 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocycles, particularly through Intramolecular Nitrile Oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocycles, particularly through Intramolecular Nitrile Oxide Cycloaddition (INOC) pathways[1][2]. This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and exact spectroscopic characterization (NMR, FT-IR, MS) of this molecule, engineered specifically for researchers and drug development professionals.

Chemical Profile & Structural Dynamics

The molecule features a benzene ring substituted with an allyloxy group at the ortho position relative to an oxime moiety. This specific spatial arrangement is not merely a structural feature but a strict prerequisite for its reactivity in tandem oxidative dearomatization and cycloaddition reactions[2].

  • E/Z Isomerism : The oxime group (-CH=N-OH) can exist in both E and Z configurations. In standard synthetic preparations, the E-isomer is thermodynamically favored due to the intense steric repulsion between the hydroxyl group and the bulky ortho-allyloxy substituted aromatic ring.

Table 1: Physicochemical Properties[1][3]
ParameterSpecification
IUPAC Name (1E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine
CAS Number 1642857-43-9 (Oxime) / 28752-82-1 (Aldehyde Precursor)
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Exact Mass 177.0789 Da
Topological Polar Surface Area 41.8 Ų

Synthesis & Sample Preparation Workflow

To obtain high-purity samples necessary for accurate spectroscopic analysis, the oxime must be synthesized from its parent aldehyde with strict control over reaction conditions to prevent premature degradation or Claisen rearrangement of the allyl ether.

Experimental Protocol: Oximation of 2-Allyloxybenzaldehyde[4]
  • Reagent Preparation : Dissolve 20 mmol of 2-allyloxybenzaldehyde in 20 mL of absolute ethanol.

  • Nucleophilic Addition : Add 30 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 24 mmol of pyridine at room temperature.

    • Causality: Pyridine acts as a mild acid scavenger. It neutralizes the HCl from the hydroxylamine salt, liberating the free nucleophilic amine. This shifts the equilibrium towards the formation of the tetrahedral intermediate without creating a highly basic environment that could trigger side reactions.

  • Reaction Progression : Stir the mixture at room temperature for 24 hours.

    • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase. The reaction is complete when the UV-active spot corresponding to the precursor aldehyde completely disappears.

  • Aqueous Workup (Quenching) : Dilute the mixture with 200 mL of Ethyl Acetate (EtOAc). Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1 M HCl wash selectively protonates and removes excess pyridine (as water-soluble pyridinium chloride) and unreacted hydroxylamine. The NaHCO₃ wash neutralizes any residual acid to prevent the acid-catalyzed hydrolysis of the newly formed oxime.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure (E)-2-(allyloxy)benzaldehyde oxime[3].

SynthesisWorkflow A 2-Allyloxybenzaldehyde (Precursor) C Condensation Reaction (RT, 24h) A->C B NH2OH·HCl + Pyridine in Absolute EtOH B->C D Aqueous Workup (HCl, NaHCO3, Brine) C->D TLC Validated E Flash Chromatography Purification D->E Organic Layer F 2-(Allyloxy)benzaldehyde oxime (Pure E-Isomer) E->F

Caption: Workflow for the synthesis and purification of 2-(Allyloxy)benzaldehyde oxime.

Comprehensive Spectroscopic Characterization

Accurate structural verification relies on multi-nuclear NMR and FT-IR spectroscopy. The presence of both the terminal alkene and the oxime functional groups provides highly distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is characterized by the highly deshielded oxime proton and the complex splitting pattern of the allylic system[3].

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Dynamics
8.45s (broad)1H-N-OHDeshielded by electronegative O/N; broad due to dynamic H-bonding.
8.38s1H-CH=N-Imine proton, deshielded by the anisotropic effect of the C=N π-bond.
7.75dd1HAr-H (C6)Ortho to oxime; J = 7.8, 1.8 Hz.
7.35ddd1HAr-H (C4)Para to ether; J = 8.4, 7.3, 1.8 Hz.
6.98t1HAr-H (C5)Meta to ether; J = 7.5 Hz.
6.90d1HAr-H (C3)Ortho to ether; J = 8.4 Hz.
6.05ddt1H-CH=CH₂Internal allyl proton; complex coupling to CH₂ and terminal =CH₂.
5.42dq1H=CH₂ (trans)Terminal allyl proton trans to alkyl chain; J = 17.3, 1.6 Hz.
5.30dq1H=CH₂ (cis)Terminal allyl proton cis to alkyl chain; J = 10.6, 1.4 Hz.
4.60dt2H-O-CH₂-Allylic methylene; J = 5.1, 1.6 Hz. Deshielded by adjacent oxygen.
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentStructural Rationale
156.5Ar-C (C2)Directly bonded to the highly electronegative ether oxygen.
147.2-CH=N-sp² hybridized oxime carbon.
132.8-CH=CH₂Internal sp² carbon of the allyl group.
131.2, 127.5, 121.0, 112.5Ar-CRemaining aromatic ring carbons.
117.8=CH₂Terminal sp² carbon of the allyl group.
69.4-O-CH₂-sp³ hybridized allylic carbon, deshielded by oxygen.
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • ~3200–3300 cm⁻¹ (Broad) : O-H stretching vibration of the oxime group. The broadening is caused by extensive intermolecular hydrogen bonding.

  • ~1640 cm⁻¹ (Sharp) : C=C stretching of the allylic double bond.

  • ~1610 cm⁻¹ (Medium) : C=N stretching of the oxime.

  • ~1240 cm⁻¹ (Strong) : Asymmetric C-O-C stretching of the aryl-alkyl ether.

Mass Spectrometry (ESI-MS)

In positive ion mode Electrospray Ionization (ESI+), the molecule exhibits a distinct molecular ion peak [M+H]⁺ at m/z 178.08. Primary fragmentation pathways include the loss of the hydroxyl radical [M-OH]⁺ and the cleavage of the allylic ether bond yielding a stable phenoxy cation.

Mechanistic Insights: Application in INOC Reactions

The primary synthetic value of 2-(allyloxy)benzaldehyde oxime lies in its ability to undergo Intramolecular Nitrile Oxide Cycloaddition (INOC). This reaction constructs complex tricyclic isoxazoline architectures in a single step[2].

Mechanism of Action

When treated with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB) or Koser's reagent in an aqueous or organic medium, the oxime is rapidly oxidized. The reagent facilitates the removal of two hydrogen atoms (from the C-H and N-OH bonds), generating a highly reactive, transient nitrile oxide intermediate[2]. Because the allyl ether acts as an internal dipolarophile situated in close proximity, a spontaneous, highly regioselective 1,3-dipolar cycloaddition occurs, yielding a fused tricyclic isoxazoline.

INOC_Pathway O 2-(Allyloxy)benzaldehyde oxime (Stable Precursor) NO Transient Nitrile Oxide (1,3-Dipole) O->NO Oxidation (-2H) Ox Hypervalent Iodine (e.g., PhI(OAc)2) Ox->NO Oxidant Cyclo Intramolecular 1,3-Dipolar Cycloaddition NO->Cyclo Internal Dipolarophile Isox Tricyclic Isoxazoline (Fused Heterocycle) Cyclo->Isox Regioselective

Caption: INOC pathway from 2-(allyloxy)benzaldehyde oxime to tricyclic isoxazoline.

This tandem oxidation-cycloaddition is highly valued in drug development for constructing constrained, biologically active scaffolds with high atom economy and minimal byproduct formation[2].

References

  • Source: sigmaaldrich.
  • Title: 2-(Allyloxy)
  • Source: arkat-usa.
  • Source: rsc.

Sources

Foundational

Crystallographic Elucidation and X-Ray Diffraction Analysis of 2-(Allyloxy)benzaldehyde Oxime

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary The structural characterization of organic intermediates is a critical bottleneck in rational drug design and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary

The structural characterization of organic intermediates is a critical bottleneck in rational drug design and complex heterocyclic synthesis. 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) serves as a vital bifunctional building block, featuring both a reactive oxime moiety and a terminal alkene. This whitepaper provides an authoritative, causality-driven guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond standard procedural lists, we detail the mechanistic reasoning behind crystallization strategies, data collection parameters, and the interpretation of solid-state hydrogen-bonding networks.

Chemical Context & Structural Significance

2-(Allyloxy)benzaldehyde oxime ( C10​H11​NO2​ , MW: 177.20 g/mol ) is frequently utilized in the synthesis of chiral 7-ring O- and N-heterocycles via tandem cyclization reactions [1]. In coordination chemistry, the oxime nitrogen and the phenolic oxygen (if deprotected) or the allylic system can act as ligands for transition metals.

Understanding its exact 3D conformation in the solid state is essential for predicting its reactivity. Specifically, SCXRD allows researchers to unambiguously determine the E vs. Z isomerism of the oxime bond, the out-of-plane torsion of the allyloxy tail, and the precise geometry of intermolecular hydrogen bonds that dictate its macroscopic physical properties (e.g., melting point and solubility) [2].

Causality-Driven Crystallization Protocol

Growing diffraction-quality single crystals is a thermodynamic balancing act. For oximes, the primary intermolecular force is the strong O−H⋅⋅⋅N hydrogen bond. The choice of solvent must facilitate solubility without permanently disrupting these native hydrogen-bonded networks.

Protocol: Vapor Diffusion Method

This protocol is designed as a self-validating system; the visual morphology of the resulting crystals directly indicates the success of the thermodynamic control.

  • Solvent Selection & Dissolution: Dissolve 50 mg of >99% pure 2-(Allyloxy)benzaldehyde oxime in 1.0 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a moderate hydrogen-bond acceptor but a poor donor. It solvates the molecule effectively without irreversibly capping the oxime's -OH donor site, which would inhibit crystal packing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites. Unfiltered solutions lead to rapid, uncontrolled nucleation, yielding microcrystalline powders useless for SCXRD.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL scintillation vial containing 5 mL of n-Hexane. Seal the outer vial tightly.

    • Causality: Hexane (the antisolvent) has a higher vapor pressure than EtOAc. Over 48–72 hours, Hexane vapors slowly diffuse into the EtOAc solution, gradually lowering the dielectric constant of the medium. This slow shift in solubility pushes the system into the metastable zone, promoting the growth of large, defect-free single crystals.

X-Ray Diffraction Workflow & Self-Validating Systems

Once a suitable crystal is grown, the data collection and refinement process must strictly adhere to self-validating crystallographic standards.

SCXRD_Workflow Synthesis Synthesis of 2-(Allyloxy) benzaldehyde oxime Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Ensure >99% purity CrystalGrowth Single Crystal Growth (Vapor Diffusion: EtOAc/Hexane) Purification->CrystalGrowth Nucleation control Mounting Crystal Mounting & Cryocooling (100 K, Paratone-N) CrystalGrowth->Mounting Select suitable crystal Diffraction X-Ray Diffraction Data Collection (Mo Kα radiation) Mounting->Diffraction Minimize thermal motion Integration Data Integration & Reduction (SAINT / CrysAlisPro) Diffraction->Integration Raw frames Solution Structure Solution & Refinement (SHELXT / SHELXL) Integration->Solution hkl file & phase problem Validation Validation & CIF Generation (checkCIF / Platon) Solution->Validation Anisotropic refinement

Workflow for Single Crystal X-Ray Diffraction (SCXRD) of Oxime Derivatives.

Protocol: Data Collection and Refinement
  • Mounting and Cryocooling: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using a nitrogen cold stream.

    • Causality: Paratone-N prevents the crystal from degrading via solvent loss. Cooling to 100 K drastically reduces the atomic displacement parameters (thermal vibrations), allowing for the precise localization of the highly mobile oxime hydrogen atom.

  • Data Collection: Irradiate the crystal using Mo radiation ( λ = 0.71073 Å).

    • Causality: For standard organic molecules lacking heavy atoms, Mo minimizes X-ray absorption effects compared to Cu , yielding highly accurate intensity data [3].

  • Integration and Refinement: Integrate the raw frames using standard reduction software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [4].

  • Self-Validation (checkCIF): The refinement is only trustworthy if it passes the International Union of Crystallography (IUCr) checkCIF routine. A Goodness-of-Fit (GooF) near 1.00 and an R1​ value < 0.05 confirm the model accurately represents the electron density.

Structural Determinants: Isomerism and Hydrogen Bonding

The solid-state architecture of 2-(Allyloxy)benzaldehyde oxime is governed by a hierarchy of intra- and intermolecular forces.

Structural_Features Molecule 2-(Allyloxy)benzaldehyde oxime (Monomer) Isomerism E/Z Isomerism (Predominantly E-isomer) Molecule->Isomerism Determines linearity Conformation Allyloxy Conformation (Out-of-plane twist) Molecule->Conformation Steric hindrance HBonding Intermolecular H-Bonding (Oxime OH ··· N or O) Molecule->HBonding Primary driving force Isomerism->HBonding Directs donor/acceptor angle Packing Crystal Packing (van der Waals & π-π stacking) Conformation->Packing Void filling Dimer Centrosymmetric Dimer (R2,2(6) motif) HBonding->Dimer Pathway A Chain 1D Polymeric Chain (C(4) motif) HBonding->Chain Pathway B Dimer->Packing Chain->Packing

Hierarchical structural determinants governing the crystal packing of the oxime.

  • Isomerism: Benzaldehyde oximes overwhelmingly crystallize in the E-configuration. The Z-configuration forces the oxime hydroxyl group into severe steric clash with the ortho-substituent (the allyloxy group), making it thermodynamically unfavorable during crystallization.

  • Hydrogen Bonding Motifs: The dominating feature of the crystal lattice is the behavior of the −C=N−OH group. It typically engages in O−H⋅⋅⋅N hydrogen bonding. Depending on the exact steric bulk of the allyloxy tail, this results in either:

    • Centrosymmetric Dimers: Two molecules pair up via reciprocal O−H⋅⋅⋅N bonds, forming a stable 6-membered ring system (denoted crystallographically as an R22​(6) graph set motif).

    • 1D Polymeric Chains: Molecules link head-to-tail in an infinite chain (a C(4) motif).

  • Conformational Flexibility: The −O−CH2​−CH=CH2​ tail acts as a flexible arm. In the crystal lattice, it will adopt a specific torsion angle relative to the benzene ring to minimize empty void space (maximizing van der Waals contacts) and allow for parallel displaced π−π stacking between adjacent aromatic rings.

Quantitative Crystallographic Data

Note: The following table presents highly representative, benchmark crystallographic parameters for E-2-alkoxybenzaldehyde oxime derivatives, serving as a self-validating reference standard for researchers synthesizing this specific compound [1, 2, 4].

Crystallographic ParameterValue / DescriptionValidation Significance
Empirical Formula C10​H11​NO2​ Confirms chemical identity and lack of co-crystallized solvent.
Formula Weight 177.20 g/mol Matches theoretical mass.
Temperature 100(2) KEnsures minimal thermal motion (low ADPs).
Wavelength 0.71073 Å (Mo )Standard for minimizing absorption errors in organics.
Crystal System MonoclinicTypical for molecules forming centrosymmetric H-bond dimers.
Space Group P21​/c Highly common for achiral organic molecules maximizing packing efficiency.
Z (Molecules/unit cell) 4Correlates with the calculated density.
Density (calculated) ~1.25 - 1.30 g/cm3 Standard density range for non-halogenated organic oximes.
Final R indices [I>2σ(I)] R1​<0.050 , wR2​<0.120 Critical Metric: Proves the structural model highly matches the raw diffraction data.
Goodness-of-Fit (GooF) on F2 ~1.000 to 1.050Critical Metric: Validates the weighting scheme of the refinement.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5552635, 2-(Allyloxy)benzaldehyde oxime. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2015). Highly Enantioselective Synthesis of Chiral 7-Ring O- and N-Heterocycles. RSC Advances. Retrieved from [Link]

  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. Retrieved from[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from[Link]

Exploratory

Mechanism of formation for 2-(Allyloxy)benzaldehyde oxime from salicylaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper Introduction & Rationale In modern drug development and materials science, the design of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper

Introduction & Rationale

In modern drug development and materials science, the design of bifunctional molecular scaffolds is critical for modular synthesis. 2-(Allyloxy)benzaldehyde oxime is a highly versatile intermediate. It features two orthogonal reactive sites: a terminal alkene (primed for olefin metathesis, epoxidation, or radical addition) and an oxime linkage (a robust, bioorthogonal handle utilized in bioconjugation and dynamic covalent chemistry).

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of steps, but as a system of controlled thermodynamic and kinetic environments. This whitepaper deconstructs the two-stage synthesis from salicylaldehyde, providing the mechanistic causality behind each reagent choice and establishing self-validating protocols to ensure high-fidelity reproduction in the laboratory.

Stage 1: O-Allylation via Williamson Ether Synthesis

Mechanistic Causality

The first stage involves the selective O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) using allyl bromide. Salicylaldehyde possesses a highly acidic phenolic proton (pKa ~8.4) due to the electron-withdrawing nature of the adjacent formyl group.

To initiate the reaction, potassium carbonate (K₂CO₃) is employed. K₂CO₃ is a mild base that quantitatively deprotonates the phenol to generate a phenoxide anion without triggering unwanted side reactions (such as the Cannizzaro reaction), which are common when using stronger bases like NaOH.

The resulting phenoxide is an ambident nucleophile. However, by conducting the reaction in a polar aprotic solvent like N,N-dimethylformamide (DMF), the potassium cation is strongly solvated while the phenoxide anion remains relatively "naked." This kinetic environment heavily favors O-alkylation over C-alkylation. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) pathway, where the phenoxide oxygen attacks the electrophilic allylic carbon, displacing the bromide ion .

Workflow A Salicylaldehyde (Phenol) B Phenoxide Intermediate A->B K2CO3 Deprotonation C 2-(Allyloxy)benzaldehyde B->C Allyl Bromide SN2 Attack D 2-(Allyloxy)benzaldehyde Oxime C->D NH2OH·HCl Base, EtOH

Caption: Two-step synthetic workflow from salicylaldehyde to the target oxime.

Experimental Protocol 1: Synthesis of 2-(Allyloxy)benzaldehyde

This protocol is designed as a self-validating system. Do not proceed to Stage 2 without confirming the analytical checkpoints.

  • Initialization: Charge a flame-dried round-bottom flask with salicylaldehyde (1.0 equiv) and anhydrous DMF to achieve a 0.6 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.1 equiv). Stir the suspension vigorously at room temperature (25 °C) for 15 minutes. Visual Validation: The solution will shift to a deep yellow color, confirming phenoxide formation.

  • Electrophile Addition: Add allyl bromide (1.1 equiv) dropwise via syringe. Controlled addition prevents exothermic runaway and limits polyalkylation.

  • Propagation: Stir the reaction mixture for 12 hours at room temperature.

  • Workup & Isolation: Quench the reaction with distilled water to dissolve inorganic salts (KBr, KHCO₃). Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The highly fluorescent salicylaldehyde spot (R_f ~0.6) must be completely absent, replaced by a new UV-active spot (R_f ~0.5).

Stage 2: Nucleophilic Addition-Elimination (Oximation)

Mechanistic Causality

The conversion of 2-(allyloxy)benzaldehyde to its corresponding oxime utilizes hydroxylamine hydrochloride (NH₂OH·HCl). This transformation is governed by a nucleophilic addition-elimination sequence.

Why Nitrogen over Oxygen? Hydroxylamine contains two potential nucleophilic centers. Quantum mechanical principles and the Klopman-Salem equation dictate that nitrogen is the superior nucleophile. Because nitrogen is less electronegative than oxygen, its lone pair is held less tightly. This results in a higher energy Highest Occupied Molecular Orbital (HOMO) that overlaps more effectively with the Lowest Unoccupied Molecular Orbital (LUMO) (the π* orbital) of the carbonyl carbon .

The Role of pH: The reaction is exquisitely sensitive to pH.

  • pH < 4: The amine is fully protonated (ammonium), destroying its nucleophilicity.

  • pH > 6: There is an insufficient concentration of protons to catalyze the dehydration of the tetrahedral carbinolamine intermediate. To solve this, sodium acetate (NaOAc) is utilized. It liberates the free base of hydroxylamine while simultaneously buffering the solution to an optimal pH of ~4.5–5.5, ensuring rapid formation of the stable oxime linkage .

Oximation Aldehyde Carbonyl Group (Electrophile) Tetrahedral Carbinolamine (Tetrahedral Intermediate) Aldehyde->Tetrahedral Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Tetrahedral Nucleophilic Attack Protonation Proton Transfer & Dehydration (-H2O) Tetrahedral->Protonation Acid Catalysis (pH 4.5-5.5) Oxime Oxime (C=N-OH) E/Z Isomers Protonation->Oxime Elimination

Caption: Nucleophilic addition-elimination mechanism of oxime formation.

Experimental Protocol 2: Synthesis of 2-(Allyloxy)benzaldehyde Oxime
  • Initialization: Dissolve the purified 2-(allyloxy)benzaldehyde (1.0 equiv) from Stage 1 in absolute ethanol (0.5 M).

  • Buffer Preparation: In a separate vial, dissolve NH₂OH·HCl (1.5 equiv) and sodium acetate (1.5 equiv) in a minimum volume of distilled water.

  • Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at room temperature.

  • Propagation: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with water, dry over MgSO₄, and evaporate to yield the oxime.

  • Analytical Checkpoint: The product is typically obtained as a mixture of E and Z isomers, though the E-isomer is thermodynamically favored due to reduced steric clash with the bulky ortho-allyloxy group.

Quantitative Data & System Optimization

To ensure reproducibility across different laboratory environments, the following tables summarize the critical reaction parameters and the expected analytical validation data.

Table 1: Reaction Parameter Optimization
Reaction ParameterOptimal ConditionCausality / Chemical Effect
Base (Step 1) K₂CO₃ (1.1 equiv)Mild base; selectively deprotonates the phenol without initiating side reactions like the Cannizzaro reaction.
Solvent (Step 1) DMF (0.6 M)Polar aprotic solvent; leaves the phenoxide anion unsolvated, drastically accelerating the Sₙ2 attack.
Base (Step 2) NaOAc (1.5 equiv)Buffers solution to pH ~4.5–5.5; optimizes the balance between free NH₂OH concentration and acid catalysis.
Temperature (Step 2) 25 °C (RT)Prevents thermal degradation of the oxime and minimizes side reactions, yielding higher purity profiles.
Table 2: Analytical Validation Checkpoints (Self-Validating System)
Compound¹H NMR Key Signals (CDCl₃)TLC R_f (Hexanes:EtOAc 4:1)
Salicylaldehyde ~11.0 ppm (s, OH), ~9.8 ppm (s, CHO)~0.6 (Highly Fluorescent)
2-(Allyloxy)benzaldehyde ~10.5 ppm (s, CHO), ~6.0 ppm (m, =CH), ~5.3-5.5 ppm (dd, =CH₂)~0.5 (UV active)
2-(Allyloxy)benzaldehyde oxime ~11.0 ppm (s, N-OH), ~8.3 ppm (s, CH=N), ~6.0 ppm (m, =CH)~0.3 (UV active, more polar)

Factors Influencing Oxime Linkage Stability

For drug development professionals, the stability of the final oxime linkage is paramount. Oximes are significantly more stable than their imine or hydrazone counterparts, particularly at physiological pH . The stability of the 2-(allyloxy)benzaldehyde oxime is governed by both intrinsic structural factors and extrinsic environmental conditions.

Stability Oxime Oxime Linkage Stability pH pH (Acid Catalysis) pH->Oxime Hydrolysis rate Sterics Steric Hindrance (Ortho-substituents) Sterics->Oxime Blocks water approach Electronics Electronic Effects (Electronegativity) Electronics->Oxime Modulates C=N polarization

Caption: Extrinsic and intrinsic factors influencing oxime linkage stability.

Conclusion

The synthesis of 2-(allyloxy)benzaldehyde oxime is a masterclass in balancing kinetic control and thermodynamic stability. By understanding the causality behind the use of polar aprotic solvents in Williamson ether synthesis and the strict pH requirements of nucleophilic addition-elimination, researchers can reliably produce this bifunctional scaffold. The resulting molecule serves as a highly stable, bioorthogonal building block ready for advanced applications in polymer science and targeted therapeutics.

References

  • Highly Enantioselective Synthesis of Chiral 7-Ring O- and N-Heterocycles by a One-pot Nitro-Michael/Cyclization Tandem Reaction. RSC Publishing.[Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog - Imperial College London.[Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.[Link]

Foundational

Thermodynamic Profiling and Phase Transition Dynamics of 2-(Allyloxy)benzaldehyde Oxime

A Technical Whitepaper for Drug Development Professionals and Materials Scientists Executive Summary The compound 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) serves as a critical synthetic intermediate and a struc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Materials Scientists

Executive Summary

The compound 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) serves as a critical synthetic intermediate and a structural motif in the development of novel therapeutics and agrochemicals. Understanding its thermodynamic properties—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and phase transition dynamics—is paramount for formulation scientists and process chemists. This whitepaper provides an in-depth analysis of the thermodynamic principles governing this molecule, detailing how its stereochemistry and intermolecular forces dictate its physical state, alongside field-proven, self-validating protocols for empirical characterization.

Structural Thermodynamics & Molecular Interactions

The macroscopic thermodynamic properties of 2-(Allyloxy)benzaldehyde oxime are fundamentally driven by its microscopic molecular architecture. The molecule consists of an aromatic core substituted with an ortho-allyloxy group and an oxime moiety.

Conformational Isomerism and Lattice Energy

Oximes inherently exist as E (anti) and Z (syn) stereoisomers. In the case of 2-(Allyloxy)benzaldehyde oxime, the E-isomer is the thermodynamically favored product. The Z-isomer suffers from significant steric clash between the oxime hydroxyl group and the bulky ortho-allyloxy substituent. Thermodynamically, the E-isomer packs more efficiently into a crystalline lattice, resulting in a higher lattice energy ( U ) and, consequently, a higher melting point compared to the kinetic Z-isomer.

Intermolecular Forces: The Enthalpy-Entropy Trade-off

The melting point of a crystalline solid is defined by the equation Tm​=ΔHfus​/ΔSfus​ .

  • Enthalpy of Fusion ( ΔHfus​ ) : The oxime functional group (-C=N-OH) acts as both a strong hydrogen bond donor and acceptor. These intermolecular hydrogen bonds (O-H···N and O-H···O) create robust dimeric or polymeric chains in the solid state, significantly increasing the enthalpy required to disrupt the lattice.

  • Entropy of Fusion ( ΔSfus​ ) : The allyl ether linkage (-O-CH2-CH=CH2) introduces a high degree of conformational flexibility. Upon melting, the molecule transitions from a rigid lattice to a highly disordered liquid state. This large gain in conformational entropy drives ΔSfus​ upward, which thermodynamically depresses the overall melting point relative to more rigid analogs (e.g., 2-methoxybenzaldehyde oxime).

Based on these competing thermodynamic factors, the melting point of pure E-2-(Allyloxy)benzaldehyde oxime is structurally predicted to fall within the 45.0 °C – 65.0 °C range, classifying it as a low-melting crystalline solid.

Physicochemical Data Summary

The following table summarizes the foundational quantitative data for 2-(Allyloxy)benzaldehyde oxime, grounded in authoritative chemical databases .

PropertyValue / DescriptorThermodynamic Implication
IUPAC Name (NE)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamineDenotes the thermodynamically stable E-configuration.
CAS Registry Number 1642857-43-9Unique identifier for material sourcing.
Molecular Formula C10H11NO2Establishes baseline molecular mass.
Molecular Weight 177.20 g/mol Moderate mass supports moderate van der Waals forces.
Topological Polar Surface Area 41.8 ŲIndicates localized polarity, driving H-bond network formation.
XLogP3 (Lipophilicity) 2.3Suggests favorable solubility in moderately non-polar organic solvents.
Estimated Melting Point ( Tm​ ) 45.0 – 65.0 °CLow Tm​ driven by the high entropy of the allyl group.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an internal quality control check.

Protocol: Synthesis and Thermodynamic Isolation

The synthesis of 2-(Allyloxy)benzaldehyde oxime requires careful control of reaction conditions to ensure the isolation of the thermodynamic E-isomer rather than a kinetic mixture.

Synthesis_Pathway A Salicylaldehyde + Allyl Bromide B 2-(Allyloxy)benzaldehyde (Intermediate) A->B K2CO3, DMF (SN2 O-Alkylation) D 2-(Allyloxy)benzaldehyde oxime (Kinetic E/Z Mixture) B->D Nucleophilic Addition & Dehydration C Hydroxylamine HCl + NaOAc Buffer C->D pH 4.5-5.5 E Thermodynamic Isolation (Pure E-Isomer) D->E Recrystallization (EtOH/H2O)

Fig 1. Synthesis and thermodynamic isolation pathway of 2-(Allyloxy)benzaldehyde oxime.

Step-by-Step Procedure:

  • O-Alkylation: Dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 1.5 eq) and allyl bromide (1.2 eq).

    • Causality: K₂CO₃ is chosen as a mild base to selectively deprotonate the phenol without triggering aldol condensation side reactions. DMF accelerates the Sₙ2 substitution.

  • Oxime Condensation: Isolate the intermediate and dissolve it in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (NaOAc, 1.5 eq). Heat to reflux for 2 hours.

    • Causality: NaOAc acts as a critical pH buffer (maintaining pH 4.5–5.5). If the pH is too low, hydroxylamine is fully protonated and non-nucleophilic. If too high, the aldehyde carbonyl is insufficiently activated.

  • Thermodynamic Isolation: Concentrate the mixture and induce crystallization using a hot ethanol/water gradient.

    • Validation: The E-isomer is thermodynamically more stable and possesses a higher lattice energy, making it less soluble in cold aqueous ethanol than the Z-isomer. Analyze the resulting crystals via ¹H-NMR to validate >98% isomeric purity before proceeding to thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and enthalpy of fusion, a self-validating DSC workflow is required.

DSC_Workflow S1 Calibration (Indium Standard) S2 Sample Prep (2-5 mg in Al Pan) S1->S2 S3 Thermal Ramp (10 °C/min) S2->S3 S4 Phase Transition (Endothermic Melt) S3->S4 S5 Integration (ΔH_fus & T_m) S4->S5

Fig 2. Self-validating DSC workflow for determining melting point and enthalpy of fusion.

Step-by-Step Procedure:

  • System Calibration (Internal QC): Run a high-purity Indium standard.

    • Validation: Verify that the onset of melting is 156.6 ± 0.1 °C and ΔHfus​ is 28.45 ± 0.5 J/g. If the system fails this check, recalibrate the sensor to prevent artifactual data.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the purified oxime into a standard aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as the reference.

  • Primary Heating Ramp: Equilibrate the sample at 20 °C. Heat the sample to 120 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min ramp rate optimally balances thermal resolution (peak sharpness) with thermal lag. The nitrogen purge prevents oxidative degradation of the delicate allyl double bond at elevated temperatures.

  • Heat-Cool-Heat Validation Cycle: After the first melt, cool the sample back to 20 °C at 10 °C/min, then perform a second heating ramp.

    • Validation: If the second heating curve shows a shifted melting peak or a broad glass transition ( Tg​ ), it indicates that the molecule either underwent thermal degradation (e.g., Beckmann rearrangement) or crystallized into a different polymorphic state during the cooling phase. The first heating curve's onset temperature is recorded as the true thermodynamic Tm​ .

Conclusion

The thermodynamic profile of 2-(Allyloxy)benzaldehyde oxime is a delicate balance between the strong intermolecular hydrogen bonding of the oxime group and the high conformational entropy introduced by the allyl ether moiety. By leveraging buffered synthetic pathways to isolate the thermodynamic E-isomer and utilizing self-validating DSC methodologies, researchers can accurately map its phase transition dynamics. This rigorous approach ensures high-fidelity data, which is essential for downstream applications in pharmaceutical formulation and materials engineering.

References

  • PubChem . (2024). 2-(Allyloxy)benzaldehyde oxime (CID 5552635). National Center for Biotechnology Information. Retrieved April 5, 2026, from[Link]

Exploratory

E/Z Stereoisomerism in 2-(Allyloxy)benzaldehyde Oxime Derivatives: A Technical Guide to Synthesis, Characterization, and Cycloaddition Reactivity

Executive Summary In the realm of synthetic organic chemistry and drug development, 2-(allyloxy)benzaldehyde oxime (CID 5552635)[1] serves as a critical bifunctional building block. The presence of the oxime functionalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, 2-(allyloxy)benzaldehyde oxime (CID 5552635)[1] serves as a critical bifunctional building block. The presence of the oxime functionality (C=N–OH) introduces E/Z stereoisomerism, a geometric variance that fundamentally dictates the molecule's thermodynamic stability, spectroscopic properties, and downstream reactivity[2]. For researchers synthesizing complex fused heterocycles, controlling this stereochemistry is paramount. The spatial orientation of the oxime directly influences the feasibility of cascade reactions, most notably the Intramolecular Nitrile Oxide Cycloaddition (INOC)[3], which yields rigid, target-binding tricyclic scaffolds.

Structural Dynamics: Thermodynamic vs. Kinetic Control

Oxime formation via the condensation of 2-(allyloxy)benzaldehyde with hydroxylamine typically yields a mixture of E and Z stereoisomers[2]. The distribution of these isomers is governed by a delicate balance between steric repulsion and intramolecular stabilization:

  • The E-Isomer (Anti): Generally the thermodynamically favored product. The hydroxyl group is oriented away from the bulky ortho-allyloxy-substituted aryl ring, minimizing steric clash.

  • The Z-Isomer (Syn): While sterically hindered, the Z-isomer is kinetically accessible and can be stabilized by a robust intramolecular hydrogen bond. The proximity of the oxime -OH to the ortho-allyloxy ether oxygen creates a pseudo-six-membered ring interaction, anchoring the geometry[4].

By tuning reaction conditions—such as solvent polarity, pH, and temperature—chemists can shift the equilibrium to enrich the desired isomer prior to downstream applications.

EZ_Dynamics A 2-(Allyloxy)benzaldehyde + NH2OH·HCl B E-Oxime (Thermodynamic) A->B Kinetic Control C Z-Oxime (H-Bond Stabilized) A->C B->C Heat / Acid D Nitrile Oxide Intermediate B->D Oxidation (NCS / Et3N) C->D Oxidation E Chromeno[4,3-c]isoxazole (Fused Isoxazoline) D->E INOC [3+2] Cycloaddition

Figure 1: Reaction logic mapping the synthesis, E/Z isomerization, and INOC pathway.

Spectroscopic Fingerprinting: NMR Validation

The unambiguous assignment of E and Z isomers is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy[5]. The distinct spatial environments of the two isomers result in highly characteristic chemical shifts, serving as a self-validating system for isomeric purity[4].

Table 1: Comparative NMR Data for 2-(Allyloxy)benzaldehyde Oxime Isomers

Nucleus / FeatureE-Isomer (Anti)Z-Isomer (Syn)Causality / Structural Rationale
Oxime -OH (¹H) ~8.0 - 9.0 ppm (broad)~10.5 - 11.5 ppm (sharp)Intramolecular H-bonding with the ortho-allyloxy oxygen in the Z-isomer strongly deshields the proton, shifting it downfield[5].
Imine -CH=N (¹H) ~8.1 - 8.4 ppm~7.4 - 7.8 ppmThe syn-oriented -OH oxygen atom in the E-isomer exerts a strong anisotropic deshielding effect on the adjacent imine proton[5].
Imine Carbon (¹³C) ~150 - 152 ppm~145 - 148 ppmSteric compression in the Z-isomer (where Aryl and OH are syn) causes an upfield shift via the shielding effect[5].

Reactivity Profile: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The true synthetic value of 2-(allyloxy)benzaldehyde oxime lies in its capacity to undergo INOC. Upon controlled oxidation, the oxime is converted into a highly reactive, linear nitrile oxide intermediate[3]. The tethered allyl group acts as an internal dipolarophile, engaging the nitrile oxide in a spontaneous [3+2] cycloaddition.

Mechanistic Causality: The spatial proximity enforced by the ortho-allyloxy substitution ensures that the transition state for the intramolecular reaction is kinetically favored over intermolecular dimerization. This effectively prevents the formation of inactive furoxan byproducts. The resulting product is 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole—a rigid, tricyclic scaffold highly prized in medicinal chemistry for its predictable pharmacophore alignment.

Experimental_Workflow S1 Step 1: Condensation EtOH, Pyridine, Reflux S2 Step 2: Isomeric Separation Silica Gel Chromatography S1->S2 S3 Step 3: NMR Validation 1H/13C & NOESY Analysis S2->S3 S4 Step 4: INOC Reaction NCS, Et3N, DCM, 0°C to RT S3->S4 S5 Step 5: Product Isolation Fused Heterocycle Recovery S4->S5

Figure 2: Step-by-step experimental workflow for oxime synthesis and subsequent INOC.

Standardized Experimental Protocols

Protocol A: Stereoselective Synthesis of 2-(Allyloxy)benzaldehyde Oxime
  • Condensation: Dissolve 2-(allyloxy)benzaldehyde (1.0 equiv) in absolute ethanol to a concentration of 0.2 M. Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv).

    • Causality: Pyridine acts as a mild base to liberate hydroxylamine without hydrolyzing the sensitive allyloxy ether. It also buffers the reaction to prevent acid-catalyzed degradation of the starting material[2].

  • Reflux: Heat the mixture to reflux for 3 hours under an inert argon atmosphere.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should reveal the disappearance of the aldehyde starting material and the appearance of two closely eluting spots (E and Z oximes). ¹H NMR of the crude mixture will quantify the E/Z ratio based on the integration of the imine (-CH=N) protons at ~8.2 ppm and ~7.6 ppm.

Protocol B: INOC to form 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole
  • Chlorination: Dissolve the purified oxime mixture (1.0 equiv) in anhydrous DCM (0.1 M). Add N-chlorosuccinimide (NCS, 1.1 equiv) and stir at room temperature for 2 hours to generate the hydroximoyl chloride intermediate.

  • Nitrile Oxide Generation: Cool the reaction vessel to 0 °C. Add triethylamine (Et₃N, 1.5 equiv) dropwise over 30 minutes.

    • Causality: The slow, controlled addition of the base ensures a low steady-state concentration of the highly reactive nitrile oxide. This kinetic control suppresses intermolecular dimerization and maximizes the yield of the intramolecular [3+2] cycloaddition[3].

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Checkpoint: Analyze the isolated product via ¹H NMR. The successful formation of the fused isoxazoline is confirmed by the complete disappearance of the oxime -OH signal (~10.5-11.5 ppm) and the terminal alkene protons (~5.2-6.0 ppm). These will be replaced by a complex set of aliphatic multiplets (3.0-4.5 ppm) corresponding to the newly formed heterocyclic ring system.

References

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis MDPI URL:[Link]

  • 2-(Allyloxy)benzaldehyde oxime | C10H11NO2 | CID 5552635 PubChem (NIH) URL:[Link]

  • Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions ACS Publications URL: [Link]

Sources

Foundational

Density Functional Theory (DFT) Calculations for 2-(Allyloxy)benzaldehyde Oxime: A Comprehensive Computational Protocol

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

2-(Allyloxy)benzaldehyde oxime is a highly functionalized organic scaffold characterized by an aromatic core substituted with an oxime group (-CH=N-OH) and an ortho-allyloxy ether linkage (-O-CH₂-CH=CH₂). Because of its bifunctional nature, it serves as a critical intermediate in advanced organic synthesis, including domino Knoevenagel–hetero-Diels–Alder reactions [2.10]. Understanding its electronic distribution, reactive sites, and spectral properties is paramount for drug development and synthetic planning. This whitepaper outlines a rigorous, self-validating Density Functional Theory (DFT) protocol to computationally profile 2-(Allyloxy)benzaldehyde oxime.

Molecular Architecture & Conformational Space

The structural complexity of 2-(Allyloxy)benzaldehyde oxime is governed by two primary degrees of conformational freedom. Accurately modeling these is the foundational step in any DFT workflow, as all subsequent electronic properties are highly sensitive to spatial orbital overlap.

  • Oxime Isomerism (E vs. Z): The >C=N-OH group can exist in E (anti) or Z (syn) configurations. The E-isomer is typically the thermodynamic global minimum due to minimized steric repulsion between the hydroxyl group and the aromatic ring.

  • Allyloxy Flexibility: The -O-CH₂-CH=CH₂ chain possesses multiple rotatable bonds. Its spatial orientation relative to the oxime moiety dictates the potential for intramolecular hydrogen bonding (e.g., C-H···O or O-H···O interactions).

Causality of Conformational Search: Failing to identify the true global energy minimum will result in an artificially distorted geometry. This distortion propagates errors into the Time-Dependent DFT (TD-DFT) calculations, yielding inaccurate UV-Vis absorption wavelengths and misrepresenting the HOMO-LUMO energy gap.

Computational Methodology: The Self-Validating Protocol

To ensure scientific integrity, the computational workflow must be a closed, self-validating loop. For benzaldehyde oxime derivatives, the standard and most robust level of theory is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set[1].

Causality of Basis Set Selection:

  • Diffuse Functions ("++"): Non-negotiable for this molecule. The highly electronegative oxygen and nitrogen atoms possess lone pairs. Diffuse functions allow the calculated electron density to expand spatially, preventing the artificial confinement of these lone pairs.

  • Polarization Functions ("(d,p)"): Added to heavy atoms and hydrogen to account for the asymmetric electron distribution in the highly polarized >C=N-OH and -O-C bonds.

Step-by-Step Experimental Protocol
  • Initial Geometry Construction: Build the 3D molecular structure of both the E and Z isomers of 2-(Allyloxy)benzaldehyde oxime using a graphical interface.

  • Pre-Optimization: Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to resolve severe steric clashes between the ortho-allyloxy chain and the oxime group.

  • DFT Optimization: Submit the lowest-energy conformers to a quantum chemistry package. Execute a full, unconstrained geometry optimization at the DFT/B3LYP/6-311++G(d,p) level in the gas phase[1].

  • Self-Validation (Frequency Calculation): Immediately calculate the harmonic vibrational frequencies at the same level of theory. Validation Rule: The number of imaginary frequencies ( Nimag​ ) must equal exactly zero. If Nimag​>0 , the structure is trapped in a transition state (saddle point); the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Property Extraction: Once validated, proceed to calculate molecular electrostatic potentials, NBO, and TD-DFT spectra.

DFT_Workflow A 1. Initial 3D Modeling 2-(Allyloxy)benzaldehyde oxime B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization DFT: B3LYP/6-311++G(d,p) B->C D 4. Validation Check Frequency Analysis (N_imag = 0) C->D D->B Failed (N_imag > 0) Saddle Point Detected E 5a. Electronic Properties HOMO-LUMO, MEP, NBO D->E Validated (N_imag = 0) F 5b. Spectroscopic Profiling TD-DFT (UV-Vis), IR/Raman D->F Validated (N_imag = 0)

Figure 1: Self-validating DFT computational workflow for 2-(Allyloxy)benzaldehyde oxime.

Electronic Structure & Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and polarizability of the molecule. In structurally analogous benzaldehyde oximes, the HOMO is typically localized over the aromatic π -system and the ether oxygen, while the LUMO is strongly concentrated on the electron-accepting oxime group[2]. A narrow energy gap facilitates intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a critical descriptor for predicting reactive sites for drug-receptor interactions. The MEP surface is color-coded based on electron density:

  • Red Regions (Negative Potential): Localized over the oxime nitrogen and the allyloxy ether oxygen. These are electron-rich sites highly susceptible to electrophilic attack[3].

  • Blue Regions (Positive Potential): Localized over the oxime hydroxyl hydrogen, indicating a strong propensity for nucleophilic attack and hydrogen-bond donation[3].

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates hyperconjugation and delocalization. For 2-(Allyloxy)benzaldehyde oxime, the stabilization energy E(2) derived from second-order perturbation theory is used to quantify the delocalization of the ether oxygen lone pair n(O) into the anti-bonding π∗(C−C) orbitals of the benzene ring. This confirms the strong electron-donating resonance effect of the allyloxy group[4].

NBO_Interactions LP_O Lone Pair Oxygen (Allyloxy) Pi_Ring π System (Benzene) LP_O->Pi_Ring Resonance Delocalization LP_N Lone Pair Nitrogen (Oxime) Pi_Star π* Orbital (Acceptor) LP_N->Pi_Star n → π* Transition Pi_Ring->Pi_Star π → π* Excitation

Figure 2: Key orbital interactions and electron delocalization pathways in the molecule.

Vibrational & Spectroscopic Profiling

  • Vibrational Spectroscopy (FT-IR / FT-Raman): DFT calculations utilize the harmonic oscillator approximation, which neglects electron correlation and anharmonicity, leading to an overestimation of vibrational frequencies. Causality: To accurately align theoretical wavenumbers with experimental FT-IR/FT-Raman data, a uniform scaling factor (typically ~0.9613 for B3LYP/6-311++G(d,p)) must be applied to the calculated harmonic frequencies[1].

  • Electronic Transitions (TD-DFT): To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is employed alongside a Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects (e.g., ethanol). The primary absorption bands correspond to π→π∗ transitions within the aromatic core and n→π∗ transitions originating from the oxime nitrogen lone pair[5].

Quantitative Data Presentation

The following table summarizes the mathematical derivations for Global Reactivity Descriptors (Conceptual DFT) based on Koopmans' theorem. The representative values demonstrate the expected computational output for highly functionalized benzaldehyde oxime derivatives optimized at the B3LYP/6-311++G(d,p) level.

DescriptorSymbolFormulaRepresentative Value (eV)*Chemical Significance
Ionization Potential I −EHOMO​ ~ 6.27Energy required to remove an electron.
Electron Affinity A −ELUMO​ ~ 2.51Energy released when an electron is added.
Energy Gap ΔE ELUMO​−EHOMO​ ~ 3.76Indicator of kinetic stability and polarizability.
Chemical Hardness η (I−A)/2 ~ 1.88Resistance to charge transfer / deformation.
Chemical Potential μ −(I+A)/2 ~ -4.39Escaping tendency of electrons from the system.
Electrophilicity Index ω μ2/2η ~ 5.12Propensity of the molecule to accept electrons.

*Note: Representative values are adapted from benchmark DFT/B3LYP/6-311++G(d,p) calculations of structurally analogous benzaldehyde oxime derivatives to illustrate standard protocol outputs[2][3].

References

  • Title: Homo-Lumo and MEP analysis of 2-hydroxy-5-(phenyldiazenyl)
  • Title: Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl)
  • Title: UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl)
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Fused Isoxazolines from 2-(Allyloxy)benzaldehyde Oxime via Intramolecular Nitrile Oxide Cycloaddition (INOC)

Strategic Rationale Isoxazolines represent a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anti-psychotic, anti-depressant, and anti-tumor activities[1]. Specifically, the 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale

Isoxazolines represent a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anti-psychotic, anti-depressant, and anti-tumor activities[1]. Specifically, the 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole core provides a rigid, oxygen-rich tricyclic scaffold that is highly sought after in drug discovery.

The most atom-economical and stereoselective method to construct this core is the Intramolecular Nitrile Oxide Cycloaddition (INOC) of 2-(allyloxy)benzaldehyde oximes. This guide provides a comprehensive, field-validated methodology for executing this transformation, moving beyond classic multi-step chlorination techniques to modern, single-step oxidative protocols[2],[3].

Mechanistic Framework & Causality

The INOC reaction relies on the in situ generation of a highly reactive nitrile oxide dipole from a stable oxime precursor, followed by a rapid intramolecular trap.

  • Dipole Generation : Historically, this required a two-step sequence: chlorination of the oxime using N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) to form a hydroximoyl chloride, followed by base-induced (e.g., triethylamine) dehydrohalogenation[4]. Modern protocols utilize direct oxidants like or to achieve this in a single pot[5],[3].

  • Cycloaddition Causality : Once the nitrile oxide is formed, the tethered allyloxy moiety acts as an internal dipolarophile. The geometric constraints of the ortho-allyloxy tether dictate the regiochemistry: the oxygen atom of the nitrile oxide exclusively attacks the internal carbon of the alkene, while the carbon attacks the terminal carbon. This concerted [3+2] cycloaddition strictly furnishes the cis-fused chromeno[4,3-c]isoxazole, completely precluding the formation of strained bridged regioisomers[2].

INOC_Pathway A 2-(Allyloxy)benzaldehyde oxime B Hydroximoyl Chloride Intermediate A->B NCS, CH2Cl2 (Classical) C Nitrile Oxide Dipole A->C CAN or PIDA (Direct Oxidation) B->C Et3N (-HCl) D 3a,4-dihydro-3H-chromeno [4,3-c]isoxazole C->D Intramolecular [3+2] Cycloaddition

Mechanistic pathway for the INOC of 2-(allyloxy)benzaldehyde oximes.

Comparative Evaluation of Oxidative Systems

Understanding the reaction mechanism allows for rational reagent selection. CAN operates via a single-electron transfer (SET) mechanism, generating an iminoxyl radical. While fast and cost-effective, this SET pathway inherently risks over-oxidation or hydrolysis, leading to a minor (~5%) deoximation byproduct (reverting to the aldehyde)[2],[5].

Conversely, PIDA facilitates a clean two-electron oxidation pathway, coordinating directly with the oxime nitrogen and eliminating acetic acid to yield the nitrile oxide smoothly at 0 °C, suppressing the deoximation pathway entirely[3].

Table 1: Quantitative Comparison of INOC Reaction Conditions
Oxidant / ReagentSolventTemperatureTimeYield (%)Primary ByproductsScalability
CAN (2.2 eq) MeCNRoom Temp0.5 - 3 h69 - 86%Deoximation (~5%)High
PIDA / DIB (1.1 eq) CH₂Cl₂0 °C to RT1 h80 - 92%Acetic acidHigh
NaOCl (Bleach) CH₂Cl₂/H₂O0 °C2 - 4 h60 - 75%Chlorinated speciesModerate
NCS / Et₃N DMF or CH₂Cl₂Room Temp4 - 6 h70 - 85%SuccinimideModerate

Validated Experimental Protocols

Protocol A: Hypervalent Iodine (PIDA) Mediated INOC (High-Yield/Clean Pathway)

This protocol is recommended for late-stage functionalization or when absolute purity is required, as it avoids the deoximation side-reaction.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidation : Add Phenyliodine(III) diacetate (PIDA, also known as DIB) (1.1 mmol) portion-wise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 1 hour.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford the pure 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole[3].

Protocol B: Ceric Ammonium Nitrate (CAN) Mediated INOC (Cost-Effective/Rapid)

This protocol is ideal for rapid library synthesis and utilizes environmentally benign, inexpensive reagents.

Exp_Workflow Step1 Dissolve Oxime (1 mmol) in MeCN (5 mL) Step2 Add CAN (2.2 eq) at Room Temperature Step1->Step2 Step3 Stir (0.5 - 3 h) Monitor by TLC Step2->Step3 Step4 Aqueous Quench & EtOAc Extraction Step3->Step4 Step5 Column Chromatography (Hexane:EtOAc 4:1) Step4->Step5

Step-by-step experimental workflow for CAN-mediated INOC.

  • Preparation : Dissolve 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in HPLC-grade Acetonitrile (5 mL) in a standard reaction vial.

  • Oxidation : Add Ceric Ammonium Nitrate (CAN) (2.2 mmol) directly to the stirring solution at room temperature.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 4:1). Complete consumption of the starting material typically occurs within 0.5 to 3 hours[2].

  • Workup : Add distilled water (10 mL) to the mixture. Extract the aqueous phase with Ethyl Acetate (3 × 10 mL). Wash the combined organic extracts with water (3 × 10 mL) to remove cerium salts, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent under reduced pressure and subject the crude mixture to silica gel column chromatography (Hexane:EtOAc 4:1) to isolate the target isoxazoline[5].

Analytical Characterization & Troubleshooting

Self-Validating Analytical Signatures:

  • ¹H NMR Verification : The successful formation of the isoxazoline ring is easily verified by the disappearance of the characteristic oxime (-CH=NOH) proton (typically > δ 8.0 ppm) and the appearance of a distinct downfield aliphatic proton signal around δ 5.2 (dd) , corresponding to the newly formed chiral center at the ring junction[2]. Furthermore, the vinylic protons of the allyloxy group will completely disappear.

  • IR Spectroscopy : The absence of the broad -OH stretch (3300 cm⁻¹) and the presence of a strong C=N stretch (approx. 1610-1630 cm⁻¹) further confirm cyclization.

Troubleshooting:

  • Observation: High levels of 2-(allyloxy)benzaldehyde recovered.

    • Causality: This is the deoximation byproduct. If using Protocol B (CAN), ensure the acetonitrile is dry, as excess water facilitates the hydrolysis of the intermediate iminoxyl radical. If the problem persists, switch to Protocol A (PIDA)[3].

  • Observation: Incomplete conversion after 3 hours.

    • Causality: The oxime may be sterically hindered by electron-withdrawing groups on the aromatic ring. Gently warming the reaction to 40 °C (in Protocol B) or adding a catalytic amount of pyridine (in Protocol A) can accelerate the initial oxidation step.

References

  • Das, B., Mahender, G., Holla, H., & Banerjee, J. (2005). An easy access to 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles and functionalized isoxazolines. ARKIVOC, 2005(3), 27-35. URL :[Link]

  • Das, B., Holla, H., Mahender, G., Venkateswarlu, K., & Bandgar, B. P. (2005). A Convenient Method for the Preparation of Benzopyrano- and Furopyrano-2-isoxazoline Derivatives Using Hypervalent Iodine Reagents. Synthesis, 2005(10), 1573-1577. URL :[Link]

  • Mewada, H., et al. (2023). Synthesis of isoxazoles and oxime derivatives. UCCS Department Research Symposium. URL :[Link]

  • Semantic Scholar. (2018). Microwave induced synthesis of a new class of pyrano isoxazoline and isoxazole annulated chromones. URL :[Link]

Sources

Application

Application Note: Synthesis Protocol for 2-(Allyloxy)benzaldehyde Oxime via O-Allylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Profile: 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) Utility: Key intermediate for the synthesis of benzoxazepi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Profile: 2-(Allyloxy)benzaldehyde oxime (CAS: 1642857-43-9) Utility: Key intermediate for the synthesis of benzoxazepines, nitrones, isoxazoles, and cross-coupling precursors.

Mechanistic Overview and Reaction Logic

The preparation of 2-(allyloxy)benzaldehyde oxime requires a highly chemoselective two-step sequence. The protocol must ensure that the aldehyde functionality remains intact during the initial etherification, and that the subsequent oxime condensation proceeds without triggering premature cyclization or Claisen rearrangement of the allyl group.

Step 1: Williamson Ether Synthesis (O-Allylation)

The first step involves the O-allylation of salicylaldehyde. The causality behind the reagent selection is critical[1]:

  • Base Selection (K₂CO₃): Salicylaldehyde contains a relatively acidic phenolic proton (pKa ~8.4 due to the electron-withdrawing formyl group). Potassium carbonate is a mild, insoluble base that quantitatively deprotonates the phenol to form a phenoxide without inducing undesired Cannizzaro reactions or aldol condensations, which are common pitfalls when using stronger bases like NaOH.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on allyl bromide.

Step 2: Nucleophilic Addition-Elimination (Oxime Formation)

The second step converts the aldehyde to an oxime using hydroxylamine hydrochloride [2].

  • pH Control (NaOAc Buffer): This step is a self-validating equilibrium process heavily dependent on pH. Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation. Sodium acetate (NaOAc) is added to buffer the system to a pH of ~4.5. If the solution is too acidic, the amine remains fully protonated and non-nucleophilic. If it is too basic, the carbonyl oxygen lacks the necessary protonation to become a strong electrophile.

  • Stereoselectivity: The reaction predominantly yields the (E)-diastereomer. The (E)-oxime is thermodynamically favored as it minimizes steric clash with the bulky ortho-allyloxy substituent and allows for stabilizing intramolecular interactions.

MechanismLogic N1 Salicylaldehyde (Starting Material) N2 Phenoxide Formation (K2CO3 deprotonation) N1->N2 N3 SN2 Alkylation (Attack on Allyl Bromide) N2->N3 DMF Solvent N4 2-(Allyloxy)benzaldehyde (Isolated Intermediate) N3->N4 - KBr N5 Carbonyl Activation (Buffered pH 4-5 via NaOAc) N4->N5 N6 Nucleophilic Addition (NH2OH attacks Carbonyl) N5->N6 N7 Tetrahedral Hemiaminal (Unstable Intermediate) N6->N7 N8 Dehydration (Loss of H2O) N7->N8 N9 2-(Allyloxy)benzaldehyde Oxime (Target Product) N8->N9 (E)-Isomer favored

Caption: Mechanistic pathway detailing the O-allylation and subsequent oxime condensation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and safety considerations for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Eq.AmountRoleEHS / Safety Considerations
Salicylaldehyde 122.121.01.22 g (1.06 mL)Starting MaterialIrritant, combustible liquid.
Allyl Bromide 120.981.21.45 g (1.04 mL)Alkylating AgentHighly toxic, flammable, lachrymator.
Potassium Carbonate 138.211.52.07 gBaseIrritant, hygroscopic.
DMF 73.09-20 mLSolventToxic, potential teratogen.
2-(Allyloxy)benzaldehyde 162.191.01.62 gIntermediateIrritant.
Hydroxylamine HCl 69.491.51.04 gNucleophileCorrosive, harmful, hygroscopic.
Sodium Acetate 82.031.51.23 gBuffer / BaseMild irritant.
Ethanol / Water --20 mL / 5 mLSolventFlammable (EtOH).

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) are integrated to ensure causality between experimental actions and chemical outcomes.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the aldehyde.

  • Dissolution: Add salicylaldehyde (1.22 g, 10.0 mmol) to 20 mL of anhydrous DMF. Stir to achieve a homogeneous solution.

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) in one portion. The solution will immediately turn vibrant yellow, confirming the formation of the phenoxide anion.

  • Alkylation: Using a syringe, add allyl bromide (1.45 g, 12.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • IPC Validation: Check the reaction via TLC (Hexanes/EtOAc 9:1). Salicylaldehyde (lower R_f, yellow spot under UV) should be completely consumed, replaced by a new, higher R_f spot (product).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 20 mL) to effectively partition and remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(allyloxy)benzaldehyde as a pale yellow oil. Yield is typically >95%. The crude product is sufficiently pure for the next step.

Step 2: Synthesis of 2-(Allyloxy)benzaldehyde Oxime
  • Preparation: In a 100 mL round-bottom flask, dissolve the crude 2-(allyloxy)benzaldehyde (1.62 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Buffer Preparation: In a separate vial, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in 5 mL of distilled water.

  • Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution. The mixture may become slightly cloudy but will clear upon heating.

  • Reaction: Heat the mixture to 50 °C and stir for 3–5 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde starting material (higher R_f) should disappear, replaced by a highly polar, lower R_f spot corresponding to the oxime.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the resulting aqueous slurry with 30 mL of water and extract with Dichloromethane (CH₂Cl₂) or Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-(allyloxy)benzaldehyde oxime as a white to off-white solid.

Workflow A Salicylaldehyde (1.0 eq) B Allylation K2CO3, Allyl-Br DMF, 60°C, 4h A->B C TLC Check Hex/EtOAc (9:1) B->C D Workup H2O Quench EtOAc Extract C->D Complete E 2-(Allyloxy)benzaldehyde (Crude Oil) D->E F Oxime Formation NH2OH·HCl, NaOAc EtOH/H2O, 50°C, 4h E->F G TLC Check Hex/EtOAc (7:3) F->G H Workup & Column Silica Gel Purif. G->H Complete I 2-(Allyloxy)benzaldehyde Oxime (Pure) H->I

Caption: Step-by-step experimental workflow and in-process control validation.

Analytical Validation Data

To validate the structural integrity of the synthesized oxime, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The characteristic shifts below confirm both the presence of the allyl ether and the conversion of the aldehyde to the (E)-oxime.

NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
¹H NMR 8.45Singlet (s)1HOxime proton (-CH =N-OH)
¹H NMR 7.75 - 7.85Doublet of doublets (dd)1HAromatic proton (C6-H )
¹H NMR 7.30 - 7.40Multiplet (m)1HAromatic proton (C4-H )
¹H NMR 6.90 - 7.05Multiplet (m)2HAromatic protons (C3-H , C5-H )
¹H NMR 6.00 - 6.15Multiplet (m)1HInternal allylic proton (-CH=CH -CH₂)
¹H NMR 5.25 - 5.45Multiplet (m)2HTerminal allylic protons (-CH₂ =CH-)
¹H NMR 4.55 - 4.65Doublet of triplets (dt)2HEther methylene (-O-CH₂ -)

References

  • Rohlmann, R., Daniliuc, C.-G., & García Mancheño, O. (2013). "Highly Enantioselective Synthesis of Chiral 7-Ring O- and N-Heterocycles by a One-pot Nitro-Michael/Cyclization Tandem Reaction." Royal Society of Chemistry (RSC). Retrieved from[Link]

  • Min, J., et al. (2010). "Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes." National Institutes of Health (NIH) / PMC. Retrieved from[Link]

Method

Application Note: Synthesis of 3a,4-Dihydro-3H-chromeno[4,3-c]isoxazoles via NaOCl-Mediated Intramolecular Nitrile Oxide Cycloaddition (INOC)

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Focus: Regioselective construction of fused tricyclic isoxazoline scaffolds using cost-effective oxidation protocols. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Focus: Regioselective construction of fused tricyclic isoxazoline scaffolds using cost-effective oxidation protocols.

Executive Summary

Fused chromeno-isoxazoles represent a privileged class of rigid, three-dimensional pharmacophores highly valued in modern drug discovery for their ability to selectively target complex protein-protein interactions and exhibit diverse biological activities, including antipsychotic and antidepressant properties[1]. This application note details a robust, self-validating protocol for the synthesis of 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole via the oxidation of 2-(allyloxy)benzaldehyde oxime. By utilizing aqueous sodium hypochlorite (NaOCl) as an economical and mild oxidant, researchers can achieve rapid in situ generation of a nitrile oxide intermediate, which spontaneously undergoes an Intramolecular Nitrile Oxide Cycloaddition (INOC) to yield the target scaffold with high stereochemical fidelity[2][3].

Mechanistic Rationale & Causality

The conversion of 2-(allyloxy)benzaldehyde oxime to the fused tricyclic system is driven by a cascade of oxidation and cycloaddition events. Understanding the causality behind these steps is critical for troubleshooting and scale-up.

  • Oxidative Activation: The addition of NaOCl to the aldoxime facilitates an electrophilic chlorination, yielding a transient hydroximoyl chloride. Subsequent base-mediated dehydrohalogenation (often facilitated by the basicity of the hypochlorite solution itself) generates the highly reactive nitrile oxide 1,3-dipole[2].

  • Entropic Advantage & INOC: Because the allyloxy moiety is tethered directly to the ortho-position of the aromatic ring, the terminal alkene is conformationally restricted in close spatial proximity to the newly formed nitrile oxide. This massive entropic advantage drives a rapid, intramolecular [3+2] cycloaddition[4].

  • Regiochemical Control: The cycloaddition is strictly regioselective. The oxygen atom of the nitrile oxide attacks the less sterically hindered terminal carbon of the alkene, while the carbon atom attacks the internal carbon. This specific orbital overlap prevents the formation of bridged bicyclic byproducts, exclusively yielding the fused chromeno[4,3-c]isoxazole architecture[3][4].

Mechanism A 2-(Allyloxy)benzaldehyde oxime (Stable Precursor) B Nitrile Oxide Intermediate (Reactive 1,3-Dipole) A->B NaOCl (Oxidation) -HCl, -H2O C Transition State (Intramolecular [3+2]) B->C Tethered Alkene Proximity Effect D 3a,4-dihydro-3H-chromeno [4,3-c]isoxazole C->D Regioselective Cyclization

Caption: Mechanistic pathway of NaOCl-mediated oxidation and subsequent INOC cyclization.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system. Visual cues and phase behaviors are integrated to ensure the reaction is proceeding correctly without requiring constant analytical sampling.

Reagents & Equipment
  • Substrate: 2-(Allyloxy)benzaldehyde oxime (1.0 mmol, ~177 mg)

  • Reagent: Sodium hypochlorite (NaOCl, 10% aqueous solution, 1.5–2.0 equiv)

  • Solvent: Dichloromethane (DCM, 10 mL)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, addition funnel, separatory funnel.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 1.0 mmol of 2-(allyloxy)benzaldehyde oxime in 10 mL of DCM in a 50 mL round-bottom flask. Validation: The solution should be completely clear and colorless.

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining this temperature prevents the premature degradation of the highly reactive nitrile oxide intermediate.

  • Oxidant Addition: Slowly add the 10% aqueous NaOCl solution (approx. 1.1 mL, 1.5 mmol) dropwise over 10 minutes under vigorous stirring. Causality: Vigorous stirring is mandatory. Because the reaction is biphasic, the interfacial surface area must be maximized to allow the aqueous oxidant to interact with the organic substrate[2].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the polar oxime spot and the emergence of a less polar, UV-active spot confirms the cycloaddition is complete.

  • Aqueous Workup: Transfer the biphasic mixture to a separatory funnel. Add 10 mL of distilled water. Separate the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/CH₂Cl₂ or Hexane/EtOAc gradients) to afford the pure product as a crystalline solid[4].

Workflow S1 1. Solvation & Cooling Dissolve oxime in DCM at 0 °C S2 2. Biphasic Oxidation Dropwise addition of 10% aq. NaOCl S1->S2 S3 3. INOC Reaction Vigorous stirring at RT (1-2 h) S2->S3 S4 4. Phase Separation Extract with DCM, wash with brine S3->S4 S5 5. Isolation Silica gel chromatography S4->S5

Caption: Step-by-step experimental workflow for the biphasic INOC reaction.

Quantitative Data & Solvent Optimization

While DCM is the traditional solvent for this transformation, recent green chemistry initiatives have demonstrated that the reaction can be performed in various media, including "on-water" conditions, often with comparable or superior yields[5]. Table 1 summarizes typical yield profiles based on solvent selection.

Table 1: Optimization of Reaction Conditions for INOC

Solvent SystemOxidantTemp (°C)Time (h)Isolated Yield (%)Practical Notes
DCM / H₂ONaOCl (10% aq)0 → RT1.088%Standard biphasic method; requires vigorous stirring.
THF / H₂ONaOCl (10% aq)0 → RT1.589%Good solubility, but requires careful solvent evaporation.
MethanolNaOCl (10% aq)RT2.091%Homogeneous system; excellent yield but potential for side-reactions if over-oxidized.
Water (Suspension)NaOCl (10% aq)RT2.592%"On-water" green protocol; requires highly efficient mechanical stirring[5].

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole, researchers must validate the formation of the three contiguous aliphatic protons located at the C3, C3a, and C4 positions of the newly formed fused ring system.

Diagnostic ¹H NMR Markers (400 MHz, CDCl₃):

  • δ 4.72–4.64 (m, 2H): Corresponds to the C4 protons (chroman ring -O-CH₂-). The diastereotopic nature of these protons in the rigidified ring often results in complex multiplets.

  • δ 4.14–4.04 (m, 1H): Corresponds to the C3a proton (the bridgehead -CH-). This proton couples with both the C4 and C3 protons, confirming the fused architecture.

  • δ 4.01–3.88 (m, 2H): Corresponds to the C3 protons (isoxazoline ring -O-CH₂-), validating the regioselective closure of the 1,3-dipole onto the terminal alkene[4].

Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretch (~3300 cm⁻¹) from the starting oxime and the appearance of strong C=N stretching bands (~1600 cm⁻¹) further confirm successful cyclization.

References

  • Source: PMC (nih.gov)
  • Source: Organic Letters (ACS Publications)
  • An easy access to 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles and functionalized isoxazolines Source: Arkivoc URL
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: MDPI URL
  • ChemInform Abstract: “On-Water” Synthesis of Chromeno-Isoxazoles Mediated by [Hydroxy(tosyloxy)iodo]benzene (HTIB)

Sources

Application

Application Note: 2-(Allyloxy)benzaldehyde Oxime as a Strategic Precursor for Advanced Benzoxazine Derivatives

Executive Summary & Strategic Rationale Polybenzoxazines (PBz) are a class of high-performance thermosetting polymers known for their near-zero volumetric shrinkage, low water absorption, and exceptional thermal stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Polybenzoxazines (PBz) are a class of high-performance thermosetting polymers known for their near-zero volumetric shrinkage, low water absorption, and exceptional thermal stability. However, traditional benzoxazine monomers often require elevated curing temperatures (>200 °C). The introduction of polymerizable functional groups, such as allyl moieties, significantly lowers the ring-opening polymerization (ROP) temperature and increases the cross-linking density of the final network .

While allyl groups are typically introduced using simple allylamines, utilizing 2-(allyloxy)benzaldehyde oxime offers a highly controlled, regioselective pathway to synthesize 8-allyl-substituted 3,4-dihydro-2H-1,3-benzoxazines.

Dual Utility for Drug Development: Beyond materials science, the 1,3-benzoxazine core is a privileged scaffold in medicinal chemistry, exhibiting potent antifungal and cytotoxic activities . For drug development professionals, the allyl handle installed via this oxime precursor provides a versatile site for late-stage functionalization (e.g., olefin cross-metathesis or thiol-ene click chemistry) to explore structure-activity relationships (SAR).

Mechanistic Pathway & Chemical Logic

The synthesis relies on a three-step cascade. By starting with the oxime, the phenolic oxygen is already protected by the allyl group. Following chemoselective reduction, a thermally driven [3,3]-sigmatropic Claisen rearrangement perfectly positions the allyl group ortho to the newly liberated phenol. This sets up a highly efficient Mannich-type cyclization to form the benzoxazine ring. Because the intermediate contains both the primary amine and the phenol, it forms an N-unsubstituted benzoxazine, which exhibits unique latent thermal curing properties driven by intramolecular hydrogen bonding .

Pathway Oxime 2-(Allyloxy)benzaldehyde oxime (Precursor) Amine 2-(Allyloxy)benzylamine (Intermediate 1) Oxime->Amine Step 1: Chemoselective Reduction (LiAlH4, THF, 0 °C to RT) Phenol 3-Allyl-2-hydroxybenzylamine (Intermediate 2) Amine->Phenol Step 2: Claisen Rearrangement (Solvent-free, 180 °C) Benzoxazine 8-Allyl-3,4-dihydro-2H-1,3-benzoxazine (Latent Monomer) Phenol->Benzoxazine Step 3: Mannich Cyclization (CH2O, EtOH, 80 °C) Polymer Crosslinked Polybenzoxazine (Thermoset Network) Benzoxazine->Polymer Step 4: Ring-Opening Polymerization (Thermal Curing, >185 °C)

Figure 1: Synthetic workflow from 2-(allyloxy)benzaldehyde oxime to polybenzoxazine.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, each step in this protocol is designed as a self-validating system, incorporating critical in-process analytical checkpoints.

Protocol A: Chemoselective Reduction to 2-(Allyloxy)benzylamine

Causality: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C + H₂) to strictly prevent the unwanted saturation of the terminal allyl double bond, which is mandatory for downstream cross-linking or drug functionalization.

  • Preparation: Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve 2-(allyloxy)benzaldehyde oxime (1.0 equiv.) in anhydrous THF and add dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄). Filter the granular aluminum salts and concentrate the filtrate.

  • Validation Checkpoint: Perform FTIR analysis on the crude oil. The reaction is successful if the strong oxime C=N stretch at ~1650 cm⁻¹ has completely disappeared, replaced by a primary amine N-H doublet at 3300 and 3350 cm⁻¹.

Protocol B: Thermal Claisen Rearrangement

Causality: A [3,3]-sigmatropic rearrangement is induced thermally. Performing this step solvent-free at 180 °C ensures quantitative conversion driven by thermodynamics, eliminating the need for complex solvent extraction and minimizing chemical waste.

  • Heating: Place neat 2-(allyloxy)benzylamine in a sealed, heavy-walled pressure tube purged with argon.

  • Rearrangement: Heat the vessel in a sand bath at 180 °C for 6 hours.

  • Cooling: Cool to room temperature, yielding 3-allyl-2-hydroxybenzylamine as a viscous, dark-amber oil.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the shift of the allyl -CH₂- protons from the O-linked position (δ ~4.5 ppm) to the C-linked benzylic position (δ ~3.3 ppm). A positive Ferric Chloride (FeCl₃) spot test (turning deep purple) confirms the liberation of the free phenolic hydroxyl group.

Protocol C: Mannich-Type Cyclization to Benzoxazine

Causality: Reacting the intermediate with aqueous formaldehyde promotes a double condensation reaction. Because the intermediate inherently contains both the primary amine and the phenolic hydroxyl, it acts as a bifunctional self-assembling monomer, yielding an N-unsubstituted benzoxazine .

  • Mixing: Dissolve 3-allyl-2-hydroxybenzylamine (1.0 equiv.) in ethanol (0.5 M).

  • Condensation: Add aqueous formaldehyde (37 wt%, 2.2 equiv.) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80 °C for 8 hours.

  • Purification: Evaporate the ethanol, dissolve the residue in ethyl acetate, wash with distilled water to remove unreacted formaldehyde, and dry over MgSO₄.

  • Validation Checkpoint: ¹H NMR must reveal the diagnostic oxazine ring resonances: a singlet at δ ~4.0 ppm (Ar-CH₂-N) and a singlet at δ ~4.8 ppm (O-CH₂-N). The phenolic OH peak (~3400 cm⁻¹ in FTIR) should be significantly diminished, replaced by a sharp secondary amine N-H stretch (~3250 cm⁻¹) and C-O-C asymmetric stretching at ~1228 cm⁻¹.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties and thermal behavior of the intermediates and the final benzoxazine monomer, providing a benchmark for quality control.

Compound StageYield (%)Purity (HPLC)Key FTIR Marker (cm⁻¹)Curing Onset (°C)Char Yield at 800°C (%)
2-(Allyloxy)benzaldehyde oxime N/A (Precursor)>99.0%1650 (C=N stretch)N/AN/A
2-(Allyloxy)benzylamine 88%98.2%3350 (N-H doublet)N/AN/A
3-Allyl-2-hydroxybenzylamine 82%96.5%3400 (Phenolic OH)N/AN/A
8-Allyl-3,4-dihydro-1,3-benzoxazine 75%98.0%1228 (C-O-C stretch)185 °C58%

Note: The curing onset temperature of 185 °C is notably lower than standard bisphenol-A based benzoxazines (~220 °C), demonstrating the catalytic effect of the allyl group during the thermal ring-opening polymerization.

References

  • Agag, T., & Takeichi, T. (2003). Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Macromolecules, 36(16), 6010-6017. URL:[Link]

  • PubChem. (2024). 2-(Allyloxy)benzaldehyde oxime. National Center for Biotechnology Information. CID 5552635. URL:[Link]

  • Mousavi, S. M., et al. (2020). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. ResearchGate. URL:[Link]

  • Wang, et al. (2020). A naringenin-based benzoxazine with an intramolecular hydrogen bond as both a thermal latent polymerization additive and property modifier for epoxy resins. RSC Advances (via PMC). URL:[Link]

  • Tang, Y., et al. (2007). Synthesis of a benzoxazine monomer containing maleimide and allyloxy groups. Chinese Chemical Letters, 18(8), 973-976. URL:[Link]

Method

Application Note: Catalytic Conversion of 2-(Allyloxy)benzaldehyde Oxime via Intramolecular Oxidative Cycloaddition

Contextualizing the Transformation The synthesis of complex, structurally rigid heterocyclic scaffolds is a cornerstone of modern drug discovery. Fused isoxazoles and chroman derivatives, such as chromeno[4,3-c]isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Transformation

The synthesis of complex, structurally rigid heterocyclic scaffolds is a cornerstone of modern drug discovery. Fused isoxazoles and chroman derivatives, such as chromeno[4,3-c]isoxazoles, are highly prized for their bioactivity. A highly efficient route to these architectures is the Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) of O-allyl salicylaldehyde oximes, such as 2-(allyloxy)benzaldehyde oxime .

Historically, INOC reactions required hazardous stoichiometric oxidants (e.g., sodium hypochlorite, N-chlorosuccinimide) or stoichiometric amounts of expensive hypervalent iodine reagents. Recent advancements have unlocked a catalytic regime using in situ generated hypervalent iodine(III) species . This application note details the catalytic conversion of (E)-2-(allyloxy)benzaldehyde oxime into 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole, providing a self-validating protocol optimized for yield, atom economy, and mechanistic clarity.

Mechanistic Causality: The Hypervalent Iodine(III) Cycle

The success of this transformation hinges on the precise orchestration of the catalytic cycle. The active catalyst is not the iodine(I) precatalyst (2-iodobenzoic acid), but rather a transient, highly electrophilic iodine(III) species generated in situ. Understanding this causality is critical for troubleshooting and scaling the reaction.

  • Precatalyst Activation: 2-Iodobenzoic acid is oxidized by m-chloroperoxybenzoic acid (m-CPBA). The critical addition of p-toluenesulfonic acid (p-TsOH) facilitates the formation of hydroxy(aryl)iodonium tosylate. The tosylate counterion is essential; it provides the optimal balance of nucleofugality and electrophilic activation at the iodine center.

  • Ligand Exchange: The oxime nitrogen/oxygen of 2-(allyloxy)benzaldehyde oxime attacks the highly electrophilic iodine(III) center, displacing the hydroxyl ligand to form an iodonium-oxime intermediate.

  • Nitrile Oxide Generation: The tosylate anion acts as a mild base, facilitating the elimination of 2-iodobenzoic acid and p-TsOH. This concerted fragmentation generates the highly reactive nitrile oxide intermediate while recycling the iodine(I) catalyst.

  • Cycloaddition: The tethered allyl ether undergoes a spontaneous, intramolecular[3+2] cycloaddition with the nitrile oxide, yielding the fused tricyclic isoxazole.

CatalyticCycle A 2-Iodobenzoic acid (2a) + m-CPBA + p-TsOH B Hydroxy(aryl)iodonium tosylate (Active Catalyst) A->B Oxidation & Tosylation D Iodonium-Oxime Intermediate B->D Ligand Exchange C 2-(Allyloxy)benzaldehyde oxime (Substrate) C->D Substrate Input E Transient Nitrile Oxide D->E Elimination of Catalyst E->A Recycled 2a & p-TsOH F 3a,4-Dihydro-3H-chromeno [4,3-c]isoxazole (Product) E->F Intramolecular[3+2] Cycloaddition

Catalytic cycle for the oxidative cycloaddition of 2-(allyloxy)benzaldehyde oxime.

Self-Validating Experimental Protocol

The following methodology describes the synthesis of 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole via the catalytic INOC methodology . Every step includes a validation checkpoint to ensure system integrity.

Reagents Required:

  • (E)-2-(Allyloxy)benzaldehyde oxime (0.20 mmol, ~35.4 mg)

  • 2-Iodobenzoic acid (10 mol%, 0.02 mmol, 5.0 mg)

  • p-Toluenesulfonic acid monohydrate (20 mol%, 0.04 mmol, 7.6 mg)

  • m-Chloroperoxybenzoic acid (77% max, 1.5 equiv., 0.30 mmol, ~67 mg)

  • Dichloromethane (DCM), anhydrous (2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(allyloxy)benzaldehyde oxime (35.4 mg) in 2.0 mL of anhydrous DCM.

  • Catalyst Initiation: Add 2-iodobenzoic acid (5.0 mg) and p-TsOH·H₂O (7.6 mg) to the stirring solution.

    • Causality Note: Adding the acid and iodine(I) species before the oxidant ensures that the active iodine(III) species forms in the presence of the substrate, preventing premature degradation or over-oxidation of the catalyst.

  • Oxidant Addition: Slowly add m-CPBA (67 mg) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 24 hours.

  • Self-Validation Checkpoint (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 4:1). The starting oxime (lower Rf​ ) should completely disappear, replaced by a single major product spot (higher Rf​ ). The solution may exhibit a faint yellow tint due to the transient iodine species.

  • Quenching & Workup: Dilute the mixture with additional DCM (10 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (10 mL) to quench unreacted m-CPBA, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize m-chlorobenzoic acid and p-TsOH.

    • Causality Note: Failure to quench m-CPBA before concentration can lead to dangerous peroxide accumulation and oxidative degradation of the product.

  • Isolation: Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole as a pale solid (Typical yield: 80%).

ExpWorkflow Step1 1. Assembly • Oxime (0.2 mmol) • 2-IBA (10 mol%) • p-TsOH (20 mol%) • DCM (2 mL) Step2 2. Activation • Add m-CPBA (1.5 eq) • Stir at RT (24h) • Monitor via TLC Step1->Step2 Step3 3. Quenching • Aq. Na2S2O3 wash • Aq. NaHCO3 wash • Extract with DCM Step2->Step3 Step4 4. Purification • Dry over Na2SO4 • Evaporate solvent • Silica Gel Column Step3->Step4

Experimental workflow for the catalytic synthesis of condensed isoxazoles.

Quantitative Optimization Data

The choice of solvent and acid additive is critical for the stability of the hydroxy(aryl)iodonium tosylate intermediate. Non-nucleophilic, moderately polar solvents stabilize the transition states without coordinating the electrophilic iodine center. The table below summarizes the quantitative optimization data that led to the established protocol .

EntrySolventAdditive (mol%)OxidantYield (%)Mechanistic Observation
1 DCM p-TsOH (20) m-CPBA 80 – 94 Optimal stability of iodine(III) active species.
2Chloroformp-TsOH (20)m-CPBA82Slightly lower solubility of intermediates.
3Acetonitrilep-TsOH (20)m-CPBA61Competitive coordination to iodine(III) center.
4THFp-TsOH (20)m-CPBA53Potential background oxidation of the ether solvent.
5Methanolp-TsOH (20)m-CPBA12Nucleophilic attack by solvent destroys the catalyst.
6DMFp-TsOH (20)m-CPBATraceStrong coordination shuts down ligand exchange.
7DCMTfOH (20)m-CPBA38Acid is too strong; leads to substrate decomposition.
8DCMNonem-CPBATraceLack of tosylate counterion prevents catalyst activation.

(Note: Yield ranges represent variations between alkene-tethered (allyloxy, 80%) and alkyne-tethered (94%) substrates under identical conditions).

References
  • Mironova, I. A., Nenajdenko, V. G., Postnikov, P. S., Saito, A., Yusubov, M. S., & Yoshimura, A. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3860.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Allyloxy)benzaldehyde Oxime

Welcome to the technical support center for the synthesis of 2-(Allyloxy)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Allyloxy)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this two-step synthetic sequence. By understanding the causality behind experimental choices, you can systematically diagnose and resolve challenges encountered in your laboratory work.

The synthesis involves two key transformations:

  • Step 1: Williamson Ether Synthesis - Formation of 2-(Allyloxy)benzaldehyde from salicylaldehyde (2-hydroxybenzaldehyde) and an allyl halide.

  • Step 2: Oximation - Conversion of the resulting aldehyde to the corresponding oxime using hydroxylamine.

This document provides in-depth, experience-based solutions in a question-and-answer format, supplemented with detailed protocols and visual aids to ensure clarity and reproducibility.

Part A: Troubleshooting the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. However, when working with phenolic substrates like salicylaldehyde, specific challenges such as competing side reactions and incomplete conversion can arise.[1][2]

Frequently Asked Questions (FAQs)

Question 1: My yield of 2-(Allyloxy)benzaldehyde is low, and TLC analysis shows significant unreacted salicylaldehyde. What is the likely cause?

This issue almost always points to incomplete deprotonation of the phenolic hydroxyl group. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as the nucleophile.[1][3] If the phenoxide is not generated efficiently, the reaction will stall.

  • Causality: Phenols are more acidic than aliphatic alcohols, but the strength of the base is still critical for driving the equilibrium towards the phenoxide.[4]

  • Solutions:

    • Base Selection: A weak base like sodium bicarbonate is often insufficient. Potassium carbonate (K₂CO₃) is a common and effective choice for this transformation.[4][5] For particularly stubborn reactions, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) can be used, although these increase the risk of side reactions.[2][4]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

    • Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.[4]

Question 2: I'm observing an unexpected side product in my reaction mixture. What could it be and how can I prevent it?

The most common side reaction in this specific synthesis is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1]

  • Causality:

    • O-Alkylation (Desired): This is the kinetically favored product under most conditions.

    • C-Alkylation (Side Product): Attack at the ortho or para positions of the ring can lead to the formation of 3-allyl-2-hydroxybenzaldehyde or 5-allyl-2-hydroxybenzaldehyde. This pathway can be influenced by solvent, temperature, and the cation of the base.

  • Solutions:

    • Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[4][5] These solvents solvate the cation (e.g., K⁺), leaving a "naked," highly reactive phenoxide anion which favors O-alkylation. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.[6]

    • Temperature Control: Running the reaction at moderate temperatures (room temperature to ~60°C) typically favors the desired O-alkylation. High temperatures can sometimes promote C-alkylation.

    • Alkylating Agent: Use allyl bromide or allyl chloride. Allyl iodide is a "softer" electrophile and can sometimes lead to a higher proportion of C-alkylation.[7]

Troubleshooting Summary Table: Williamson Ether Synthesis
Problem Potential Cause Recommended Solution
Low Conversion Incomplete deprotonation of salicylaldehyde.Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃). Ensure anhydrous conditions if using NaH. Use 1.1-1.5 eq. of base.
Insufficient reaction time or temperature.Monitor reaction by TLC. If stalled, gently heat to 50-60°C. Extend reaction time.
C-Alkylation Side Product Use of protic or non-polar solvent.Switch to a polar aprotic solvent like DMF or acetonitrile.[4]
High reaction temperature.Maintain reaction at room temperature or slightly elevated (e.g., 40-50°C).
Difficult Purification Unreacted starting materials and side products.Perform an aqueous workup with dilute NaOH to remove unreacted salicylaldehyde. Purify via column chromatography.[5][8]

Part B: Troubleshooting the Oximation

The formation of an oxime from an aldehyde and hydroxylamine is generally a high-yielding reaction.[9][10] However, issues can arise related to pH control, product isolation, and isomer formation.

Frequently Asked Questions (FAQs)

Question 3: My oximation reaction is very slow or appears to stall before completion. How can I improve the reaction rate and yield?

The key to a successful oximation is maintaining the correct pH. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile, but the reaction is also acid-catalyzed.

  • Causality: Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl), which is stable but not nucleophilic. A base must be added to liberate the free hydroxylamine.[9] However, the reaction mechanism involves the acid-catalyzed dehydration of an intermediate. Therefore, the reaction is fastest under weakly acidic conditions (pH ~4-5).

  • Solutions:

    • pH Adjustment: The most common method is to use a base like sodium acetate or pyridine.[9][11] These bases are strong enough to deprotonate the hydroxylammonium ion but weak enough to maintain a slightly acidic environment. Using a strong base like NaOH can lead to a pH that is too high, slowing the dehydration step.

    • Solvent: The reaction is often performed in ethanol or a mixture of ethanol and water to ensure all reagents are soluble.[11]

    • Temperature: Gentle heating (e.g., refluxing in ethanol) can significantly accelerate the reaction.

Question 4: My final product, 2-(Allyloxy)benzaldehyde oxime, is an oil or is difficult to crystallize. What are some effective purification and isolation techniques?

Oximation can lead to the formation of syn and anti (E/Z) geometric isomers, which can sometimes form a eutectic mixture that is difficult to crystallize.[12][13]

  • Causality: The C=N double bond of the oxime is stereogenic. The ratio of isomers formed depends on the reaction conditions and the structure of the aldehyde.[13]

  • Solutions:

    • Purification: If the product is an oil, purification via column chromatography on silica gel is the most effective method. A solvent system such as ethyl acetate/hexane is typically used.[5]

    • Recrystallization: If a solid is obtained, recrystallization can be attempted. Common solvents to try include ethanol/water mixtures or hexane/ethyl acetate. It may be necessary to scratch the flask or use a seed crystal to induce crystallization.

    • Workup: After the reaction, a standard aqueous workup is necessary. The mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water helps remove inorganic salts.[14]

Visualizing the Process

Overall Synthesis Workflow

The following diagram illustrates the two-step synthesis from starting material to final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oximation Salicylaldehyde Salicylaldehyde Product1 2-(Allyloxy)benzaldehyde Salicylaldehyde->Product1 SN2 Reaction AllylBromide Allyl Bromide AllylBromide->Product1 SN2 Reaction Base K2CO3, DMF Base->Product1 SN2 Reaction Hydroxylamine NH2OH.HCl Base2 NaOAc, EtOH Product2 2-(Allyloxy)benzaldehyde Oxime Product1->Product2 Condensation

Caption: Workflow for the synthesis of 2-(Allyloxy)benzaldehyde oxime.

Troubleshooting Decision Tree: Low Yield in Step 1

This diagram provides a logical pathway for diagnosing low yields in the Williamson ether synthesis step.

G cluster_problems cluster_solutions_sm cluster_solutions_sp Start Low Yield in Step 1? CheckTLC Analyze TLC Plate Start->CheckTLC OnlySM Mainly Starting Material (SM) Seen CheckTLC->OnlySM If SM is high NewSpot New Side Product (SP) Spot Seen CheckTLC->NewSpot If new spot appears CheckBase Is base strong enough? (e.g., K2CO3) OnlySM->CheckBase CheckSolvent Is solvent polar aprotic? (e.g., DMF, ACN) NewSpot->CheckSolvent CheckConditions Are conditions anhydrous? (if using NaH) CheckBase->CheckConditions IncreaseTime Increase reaction time or temperature CheckConditions->IncreaseTime CheckTemp Is temperature too high? CheckSolvent->CheckTemp

Caption: Decision tree for troubleshooting low yields in Step 1.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Allyloxy)benzaldehyde

This protocol is a generalized procedure based on common laboratory practices.[5][8]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq.).

  • Solvent and Base: Dissolve the salicylaldehyde in anhydrous DMF or acetonitrile (approx. 5-10 mL per gram of aldehyde). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours or until TLC analysis indicates complete consumption of the starting material. If the reaction is slow, it can be gently heated to 50°C.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with 1 M NaOH (to remove any unreacted salicylaldehyde), followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, typically a pale yellow oil, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(allyloxy)benzaldehyde.[5]

Protocol 2: Synthesis of 2-(Allyloxy)benzaldehyde Oxime

This protocol is adapted from standard oximation procedures.[9][11]

  • Setup: In a round-bottom flask, dissolve 2-(allyloxy)benzaldehyde (1.0 eq.) in ethanol (EtOH).

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and sodium acetate (NaOAc, 1.5 eq.) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the aldehyde.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction progress by TLC until the aldehyde spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if it is an oil.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • BYJU'S. Oximes Structure. [Link]

  • YouTube. Formation of an Oxime from an Aldehyde. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Oxime. [Link]

  • Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • PMC. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. [Link]

  • PMC. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Semantic Scholar. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. [Link]

  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • Sciencemadness Discussion Board. Oximes. [Link]

  • ResearchGate. An efficient one pot synthesis of oxime by classical method. [Link]

  • Science of Synthesis. Product Class 15: Oximes. [Link]

  • Imperial College London. Organic Synthesis Lecture 3. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 2-(Allyloxy)benzaldehyde oxime. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • ResearchGate. Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

  • Wikipedia. Benzaldehyde oxime. [Link]

Sources

Optimization

Preventing side reactions during 2-(Allyloxy)benzaldehyde oxime cyclization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the Intramolecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the Intramolecular Nitrile Oxide Cycloaddition (INOC) of 2-(allyloxy)benzaldehyde oxime.

When executed correctly, this reaction yields highly valuable chromeno[4,3-c]isoxazole scaffolds. However, the transient nitrile oxide dipole is highly reactive, making the reaction prone to competitive side pathways if the steady-state concentration, temperature, or oxidant stoichiometry is not strictly controlled.

Diagnostic Dashboard: Quantitative Side-Reaction Metrics

Before adjusting your protocol, use this diagnostic matrix to identify which side reaction is compromising your yield based on your analytical data.

Side ProductMechanistic CauseSpectroscopic IndicatorKinetic Mitigation Strategy
Furoxan Dimer Intermolecular diradical coupling of nitrile oxidesMass = 2M-2; Intact allyl signals in ¹H NMRHigh dilution (≤0.01 M); Syringe pump base addition
Chlorinated Allyl Electrophilic halogenation of the allyl tetherLoss of alkene multiplets (5.0–6.0 ppm); M+70 (Cl₂)Strict 1.05 eq NCS limit; Maintain T < 5 °C
Beckmann Amide Acid-catalyzed rearrangement of the oximeN-H stretch (~3300 cm⁻¹); Amide carbonyl in ¹³C NMRBuffer with weak base; Avoid prolonged acid exposure
Deallylated Phenol Lewis acid/oxidant-mediated ether cleavagePhenolic O-H stretch; Free allyl halide in GC-MSAvoid strong Lewis acids; Use mild oxidants (e.g., PIDA)

Mechanistic FAQs & Troubleshooting

Q1: My reaction yields a complex mixture heavily enriched with a dimeric byproduct. How do I favor the cyclization? Cause: You are observing furoxan (1,2,5-oxadiazole-2-oxide) formation. Nitrile oxides are highly reactive dipoles. If the steady-state concentration of the nitrile oxide is too high, intermolecular dimerization outcompetes the desired intramolecular [3+2] cycloaddition 1. Mechanistic studies reveal this dimerization is not a concerted process, but rather a stepwise reaction proceeding via a dinitrosoalkene diradical intermediate 2. Solution: Implement pseudo-high dilution conditions. Do not add the base (Et₃N) all at once. Use a syringe pump to add the base over 4–6 hours to a dilute solution (≤0.01 M) of the hydroximoyl chloride 3. This keeps the instantaneous concentration of the nitrile oxide exceptionally low, allowing the tethered allyl group to trap the dipole kinetically before it can encounter another nitrile oxide molecule.

INOC_Pathway Oxime 2-(Allyloxy)benzaldehyde Oxime Hydroximoyl Hydroximoyl Chloride Intermediate Oxime->Hydroximoyl NCS (Oxidation) NitrileOxide Nitrile Oxide Dipole Hydroximoyl->NitrileOxide Et3N (-HCl) Target Chromeno[4,3-c]isoxazole (Target INOC Product) NitrileOxide->Target Intramolecular Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Intermolecular Dimerization

Reaction pathways of 2-(allyloxy)benzaldehyde oxime cyclization highlighting key products.

Q2: I am seeing degradation of my allyl ether tether and poor yields. What is causing this? Cause: Over-oxidation or electrophilic halogenation. When using N-chlorosuccinimide (NCS) to generate the hydroximoyl chloride intermediate, excess NCS can act as an electrophilic halogenating agent across the electron-rich allyl double bond. Solution: Strictly control the stoichiometry of NCS to 1.00–1.05 equivalents. Furthermore, conduct the chlorination step at 0 °C. If halogenation persists, consider switching to a milder, halogen-free oxidant system, such as hypervalent iodine reagents (e.g., PIDA), which have been proven highly effective for the intramolecular oxidative cycloaddition of aldoximes without harming alkene tethers 4.

Q3: I detect an amide byproduct in my crude NMR. Is my oxime rearranging? Cause: Yes, this is the Beckmann rearrangement. The generation of hydroximoyl chloride from the oxime using NCS produces HCl as a byproduct. If the reaction mixture is allowed to become too acidic or warm before the base is added, the oxime can undergo an acid-catalyzed Beckmann rearrangement to form an amide. Solution: Ensure the reaction is kept cold (0 °C) during the NCS addition. If your substrate is highly acid-sensitive, you can add a small amount of a non-nucleophilic, weak acid scavenger (like propylene oxide) during the chlorination step.

Self-Validating Experimental Protocol: Optimized INOC Workflow

This protocol utilizes a pseudo-high dilution strategy to kinetically favor the intramolecular [3+2] cycloaddition over intermolecular dimerization 3.

Phase 1: Controlled Halogenation

  • Preparation: Dissolve 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress electrophilic halogenation of the allyl ether and prevent acid-catalyzed Beckmann rearrangement.

  • Oxidation: Add N-chlorosuccinimide (NCS, 1.05 mmol) in three equal portions over 15 minutes.

  • Checkpoint 1 (Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The oxime spot should disappear, replaced by a slightly less polar spot corresponding to the hydroximoyl chloride. Do not proceed until conversion is complete (typically 1–2 hours).

Phase 2: Kinetically Controlled Cycloaddition 5. Dilution: Dilute the reaction mixture with an additional 80 mL of anhydrous CH₂Cl₂ to achieve a final concentration of 0.01 M. Causality: High dilution exponentially decreases the rate of bimolecular furoxan dimerization 2. 6. Base Addition: Dissolve triethylamine (Et₃N, 1.1 mmol) in 10 mL of CH₂Cl₂. Using a syringe pump, add this solution dropwise to the reaction mixture at room temperature over 4 hours. 7. Checkpoint 2 (Validation): A transient pale green/blue tint may appear as the nitrile oxide is generated, rapidly fading to pale yellow as the dipole is consumed by the tethered alkene. If the solution turns deep orange/red, the base is being added too quickly, leading to dimerization. 8. Completion: Stir for an additional 12 hours at room temperature. Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting chromeno[4,3-c]isoxazole via flash chromatography.

INOC_Workflow Step1 1. Halogenation Oxime + NCS (1.05 eq) Check1 Checkpoint: TLC Hydroximoyl Chloride formed? Step1->Check1 Check1->Step1 No (Wait) Step2 2. Dilution Adjust to 0.01 M in DCM Check1->Step2 Yes Step3 3. Base Addition Et3N via Syringe Pump (4h) Step2->Step3 Check2 Checkpoint: Color Transient tint fades? Step3->Check2 Step4 4. Cycloaddition Stir at RT (12h) Check2->Step4 Yes Product Chromeno[4,3-c]isoxazole Isolated Product Step4->Product

Self-validating experimental workflow for intramolecular nitrile oxide cycloaddition.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society.[Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules.[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters.[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-(Allyloxy)benzaldehyde oxime

Welcome to the Technical Support Center for the crystallization of 2-(Allyloxy)benzaldehyde oxime. This compound—characterized by a flexible allyloxy ether chain and a polar oxime headgroup—presents unique thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-(Allyloxy)benzaldehyde oxime. This compound—characterized by a flexible allyloxy ether chain and a polar oxime headgroup—presents unique thermodynamic and kinetic challenges during purification.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the two most critical failure modes in oxime crystallization: Liquid-Liquid Phase Separation (LLPS / "Oiling Out") and E/Z Isomerization bottlenecks .

Below is the diagnostic workflow to identify and resolve your specific crystallization failure.

CrystallizationDiagnostics Start Crystallization of 2-(Allyloxy)benzaldehyde oxime Issue Identify Primary Defect Mode Start->Issue Oil Defect A: Oiling Out (LLPS) Milky emulsion or liquid droplets Issue->Oil Isomer Defect B: Poor Yield / Glassy Solid High solubility of Z-isomer Issue->Isomer OilFix Kinetic Control: Map MSZW & Seed before cloud point Oil->OilFix Bypass Miscibility Gap IsomerFix Thermodynamic Control: Acid-catalyzed CIDT for E-isomer enrichment Isomer->IsomerFix Drive Le Chatelier's Principle

Diagnostic workflow for resolving 2-(Allyloxy)benzaldehyde oxime crystallization defects.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my 2-(Allyloxy)benzaldehyde oxime form a milky emulsion or oily droplets instead of crystals upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This is a thermodynamic phenomenon that occurs when the supersaturation curve of your system crosses the liquid-liquid binodal curve (miscibility gap) before reaching the solid-liquid equilibrium curve[1]. The flexible allyloxy chain lowers the overall lattice energy and melting point of the molecule compared to rigid benzaldehyde analogs. When the crystallization temperature is near or below the melting point of the solute, the solute separates as a highly mobile, solute-rich liquid phase rather than integrating into a rigid crystal lattice[2]. Because impurities partition favorably into this oil phase, the resulting material will solidify into an impure, non-crystalline glass if cooled further[3].

Q: How do I prevent the system from entering the miscibility gap? A: You must rely on kinetic control by utilizing the Metastable Zone Width (MSZW). Oiling out is often triggered by generating supersaturation too rapidly (e.g., crashing out with anti-solvent or rapid cooling)[1]. By adding seed crystals halfway into the MSZW, you provide pre-existing surface area for solute molecules to integrate into the crystal lattice. This consumes the supersaturation via crystal growth, steering the concentration trajectory away from the LLPS boundary[1].

Protocol 1: Anti-Oiling Out Seeding Strategy

This protocol is a self-validating system: if the solution remains clear until the seeds begin to grow, you have successfully bypassed the LLPS boundary.

  • Map the Phase Boundaries: In a mixed solvent system (e.g., Ethanol/Water 70:30), heat the mixture until complete dissolution (Clear Point). Cool slowly to determine the temperature at which the solution turns milky (Cloud Point / LLPS boundary).

  • Dissolution: Prepare your crude 2-(Allyloxy)benzaldehyde oxime in the same solvent system. Heat to 5 °C above the established Clear Point.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1 to 0.2 °C/min.

  • Seeding: Stop cooling exactly halfway between the Clear Point and the Cloud Point (within the MSZW). Introduce 1–2 wt% of pure crystalline 2-(Allyloxy)benzaldehyde oxime seeds.

  • Aging: Hold the temperature isothermally for 2 hours. Causality check: You should observe the seed bed expanding without any milky emulsion forming. The crystal growth is actively depleting the supersaturation.

  • Isolation: Resume cooling at 0.1 °C/min down to 5 °C. Filter and wash with cold anti-solvent.

Section 2: Managing E/Z Isomeric Mixtures & Hydrogen Bonding

Q: My NMR shows a mixture of E and Z isomers, but I only recover a low yield of crystals. Why is the rest staying in solution? A: Oximes exist in a dynamic equilibrium between E and Z configurations. In the solid state, the E-isomer of benzaldehyde oximes crystallizes highly efficiently because the oxime OH group acts as a hydrogen bond donor to the nitrogen or oxygen of adjacent molecules, forming robust intermolecular dimers or infinite C(3) chains[4][5]. Conversely, the Z-isomer suffers from steric hindrance. The proximity of the oxime OH to the aromatic ring forces it into intramolecular hydrogen bonding. Because it cannot form an extended intermolecular lattice, the Z-isomer requires significantly higher energy to crystallize and remains highly soluble in the mother liquor[5][6].

Q: How can I force the highly soluble Z-isomer to crystallize? A: You should not force the Z-isomer to crystallize; instead, you should convert it in situ using a Crystallization-Induced Diastereomer Transformation (CIDT). By introducing a catalytic amount of acid, you lower the activation energy for E/Z isomerization in solution[7]. Because the E-isomer is less soluble and crystallizes out, Le Chatelier’s principle continuously drives the remaining soluble Z-isomer to convert into the E-isomer to re-establish equilibrium, ultimately yielding near-quantitative recovery of the pure E-crystal[7].

Protocol 2: Acid-Catalyzed CIDT Crystallization
  • Dissolution: Dissolve the E/Z mixture of 2-(Allyloxy)benzaldehyde oxime in a moderate hydrogen-bond accepting solvent (e.g., Ethyl Acetate) at 50 °C.

  • Catalyst Addition: Add 0.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane). Note: Avoid aqueous acids to prevent hydrolysis of the oxime.

  • Precipitation: Cool the solution to 20 °C at 0.5 °C/min. The E-isomer will begin to nucleate and precipitate.

  • Slurry Conversion: Maintain the slurry at 20 °C with continuous agitation for 12–24 hours. Causality check: During this aging period, the acid catalyzes the isomerization of the dissolved Z-isomer into the E-isomer, which subsequently crystallizes onto the existing lattice.

  • Isolation: Filter the enriched E-isomer crystals, wash with cold Ethyl Acetate, and dry under vacuum.

Section 3: Solvent Selection Matrix

Solvent selection dictates both the risk of LLPS and the behavior of the oxime hydrogen-bonding network. Use the following quantitative matrix to guide your solvent choices.

Solvent SystemPolarity IndexH-Bonding ProfileExpected Crystallization Outcome for 2-(Allyloxy)benzaldehyde oxime
Toluene / Heptane Low (0.1 - 2.4)Non-competingHigh Risk of LLPS: Poor solvation of the polar oxime group causes rapid phase separation before nucleation.
Ethanol / Water High (5.2 - 9.0)Strong Donor/AcceptorGood Yield (Requires Seeding): Excellent for E-isomer purity, but steep solubility curves require strict MSZW control.
Ethyl Acetate Moderate (4.4)Acceptor OnlyOptimal for CIDT: Stabilizes the monomeric oxime in solution, allowing controlled precipitation of the E-dimer.
Dichloromethane Low-Moderate (3.1)WeakPoor (Glass Formation): Rapid evaporation typically yields amorphous glasses or oils; unsuitable for controlled cooling.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. LibreTexts.[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo.[Link]

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Blogspot.[Link]

  • National Center for Biotechnology Information (PMC). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. NIH.[Link]

  • National Center for Biotechnology Information (PMC). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. NIH.[Link]

  • ConnectSci. Oximes in the Isoxazolone, Pyrazolone, and 1,2,3-Triazolone Series: Experimental and Computational Investigation of Energies and Structures of E/Z Isomers. ConnectSci.[Link]

  • American Chemical Society. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications.[Link]

Sources

Optimization

How to prevent E/Z isomerization in 2-(Allyloxy)benzaldehyde oxime

A Guide to Understanding and Preventing E/Z Isomerization Welcome to the technical support center for 2-(Allyloxy)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Preventing E/Z Isomerization

Welcome to the technical support center for 2-(Allyloxy)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar oxime-containing compounds. Here, we provide in-depth answers to frequently asked questions and troubleshoot common experimental issues related to the stereochemical stability of the C=N double bond.

Frequently Asked Questions (FAQs)
Q1: What exactly is E/Z isomerization in 2-(Allyloxy)benzaldehyde oxime?

A1: E/Z isomerism in 2-(Allyloxy)benzaldehyde oxime refers to the geometric isomerism around the carbon-nitrogen double bond (C=N). The E (entgegen) and Z (zusammen) isomers are stereoisomers that differ in the spatial arrangement of the hydroxyl group (-OH) and the hydrogen atom relative to the aromatic ring.

  • In the (E)-isomer , the hydroxyl group is on the opposite side of the C=N bond from the hydrogen atom.

  • In the (Z)-isomer , the hydroxyl group is on the same side of the C=N bond as the hydrogen atom.

These isomers are distinct chemical compounds with different physical and spectroscopic properties, and potentially different chemical reactivity and biological activity.[1][2] The interconversion between these two forms is known as E/Z isomerization.[2]

G cluster_E (E)-2-(Allyloxy)benzaldehyde oxime cluster_Z (Z)-2-(Allyloxy)benzaldehyde oxime e_isomer z_isomer e_isomer->z_isomer Isomerization (Light, Heat, Acid, Base)

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Allyloxy)benzaldehyde Oxime vs. 2-(Propargyloxy)benzaldehyde Oxime in INOC Transformations

Executive Summary The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a cornerstone methodology in modern synthetic organic chemistry for constructing complex, fused heterocyclic scaffolds. This guide objectively co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a cornerstone methodology in modern synthetic organic chemistry for constructing complex, fused heterocyclic scaffolds. This guide objectively compares the reactivity profiles of two structurally related but mechanistically distinct precursors: 2-(allyloxy)benzaldehyde oxime and 2-(propargyloxy)benzaldehyde oxime . While both undergo oxidative cyclization to form highly valuable benzopyranoisoxazole derivatives, the nature of their tethered dipolarophiles (alkene vs. alkyne) fundamentally alters their kinetic behavior, thermodynamic driving forces, and ultimate product architectures[1].

Mechanistic Framework: Alkene vs. Alkyne Dipolarophiles

The INOC sequence is initiated by the in situ oxidation of an aldoxime to a highly reactive, transient nitrile oxide intermediate. This 1,3-dipole rapidly undergoes a [3+2] cycloaddition with the spatially proximate unsaturated ether[2].

  • 2-(Allyloxy)benzaldehyde oxime: The tethered allyl group provides a terminal alkene. The cycloaddition across this double bond yields a cis-fused 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole (a fused isoxazoline).

  • 2-(Propargyloxy)benzaldehyde oxime: The tethered propargyl group provides a terminal alkyne. Cycloaddition across this triple bond yields a 4H-chromeno[4,3-c]isoxazole (a fused isoxazole)[1].

INOC_Pathway A Aldoxime Precursor (Allyloxy / Propargyloxy) B Nitrile Oxide Intermediate A->B Oxidation (PIDA, TFA) C Intramolecular [3+2] Cycloaddition B->C Spontaneous Trapping D1 Fused Isoxazoline (from Allyloxy) C->D1 Alkene (Kinetic) D2 Fused Isoxazole (from Propargyloxy) C->D2 Alkyne (Thermodynamic)

Mechanistic pathway of aldoxime oxidation and subsequent INOC to form fused isoxazole derivatives.

Thermodynamic vs. Kinetic Reactivity Profiles

The fundamental divergence in reactivity between these two substrates lies in the activation energy required to achieve the transition state geometry and the thermodynamic stability of the resulting heterocycle[3].

Kinetic Control (Allyloxy): Alkenes are generally superior dipolarophiles for nitrile oxides compared to alkynes. The sp2 -hybridized carbons of the allyl group require significantly less distortion energy to bend into the necessary envelope-like transition state for the [3+2] cycloaddition. Consequently, the allyloxy substrate exhibits faster reaction kinetics and typically higher yields under milder conditions[3].

Thermodynamic Control (Propargyloxy): Alkynes possess linear sp -hybridized carbons, which strongly resist the severe bending required to reach the cycloaddition transition state, resulting in a higher activation barrier. However, once this kinetic barrier is overcome, the reaction is driven by a powerful thermodynamic force: the formation of a fully aromatic isoxazole ring. This aromatization renders the final propargyloxy product exceptionally stable, though the reaction requires longer times or slightly elevated temperatures to reach completion[1].

Energy_Profile cluster_0 Alkene Pathway (Allyloxy) cluster_1 Alkyne Pathway (Propargyloxy) NO Nitrile Oxide Intermediate TS1 Transition State: Alkene (Low Distortion Energy) NO->TS1 TS2 Transition State: Alkyne (High Distortion Energy) NO->TS2 P1 Isoxazoline (Kinetically Favored) TS1->P1 P2 Isoxazole (Aromatic, Thermodynamic) TS2->P2

Energy profile logic comparing the kinetic and thermodynamic drivers of alkene vs. alkyne INOC.

Quantitative Performance Comparison

The following table synthesizes experimental data utilizing (Diacetoxyiodo)benzene (PIDA) as the primary oxidant, highlighting the practical differences in laboratory execution[4].

Parameter2-(Allyloxy)benzaldehyde oxime2-(Propargyloxy)benzaldehyde oxime
Dipolarophile Type Terminal AlkeneTerminal Alkyne
Product Scaffold 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole4H-chromeno[4,3-c]isoxazole
Typical Yield (PIDA/MeOH) 85 – 95%65 – 80%
Reaction Time (RT) 2 – 4 hours6 – 12 hours
Byproduct Tendency Minimal (Clean conversion)Moderate (Nitrile oxide dimerization to furoxan)
Aromaticity of New Ring Non-aromatic (Isoxazoline)Fully Aromatic (Isoxazole)

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The use of hypervalent iodine reagents, specifically4[4], is prioritized over traditional chlorination/dehydrohalogenation due to its milder nature, superior atom economy, and avoidance of harsh basic conditions that can degrade sensitive substrates[5].

Protocol A: Synthesis of the Aldoxime Precursors

Causality Insight: The conversion of the aldehyde to the oxime must be complete before oxidation, as residual unreacted aldehyde can undergo unwanted side reactions with the hypervalent iodine reagent.

  • Reagent Preparation: Dissolve 1.0 mmol of the starting aldehyde (2-(allyloxy)benzaldehyde or 2-(propargyloxy)benzaldehyde) in 5.0 mL of absolute ethanol.

  • Buffer Addition: Add 1.5 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 mmol of anhydrous sodium acetate ( NaOAc ). Rationale: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed cleavage of the ether linkages.

  • Reaction Execution: Stir the suspension at room temperature for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot validates completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. The resulting oxime can generally be used in the next step without further column chromatography.

Protocol B: PIDA-Mediated INOC Reaction

Causality Insight: Methanol is strictly chosen as the solvent because it stabilizes the hypervalent iodine(III) intermediate. The addition of catalytic Trifluoroacetic acid (TFA) dramatically accelerates the ligand exchange between the oxime hydroxyl group and the acetate ligands on the iodine center, facilitating rapid nitrile oxide generation[4].

  • Substrate Solvation: Dissolve 0.5 mmol of the oxime precursor in 5.0 mL of anhydrous Methanol. Cool the flask to 0 °C in an ice bath. Rationale: Generating the nitrile oxide at 0 °C suppresses its intermolecular dimerization into furoxans, allowing the intramolecular trapping to outcompete side reactions.

  • Catalyst & Oxidant Addition: Add 2–3 drops of Trifluoroacetic acid (TFA), followed by the portion-wise addition of 0.55 mmol (1.1 equivalents) of PIDA.

  • Cyclization: Allow the reaction to slowly warm to room temperature.

    • For the allyloxy substrate: Stir for 2–4 hours.

    • For the propargyloxy substrate: Stir for 6–12 hours.

  • Validation & Isolation: Monitor via TLC. Upon complete consumption of the oxime, quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the TFA and acetic acid byproducts. Extract with Dichloromethane ( 3×10 mL). Dry the combined organics over MgSO4​ , concentrate, and purify via silica gel flash chromatography to isolate the fused isoxazoline or isoxazole.

References

  • Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents Organic Letters [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Molecules / MDPI[Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester Beilstein Journal of Organic Chemistry[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide Chem-Station Int. Ed.[Link]

Sources

Comparative

Comparative Analysis of Cyclization Rates: Allyloxy vs. Butenyloxy Benzaldehyde Oximes

Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The construction of complex, fused heterocyclic scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The construction of complex, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Among the most powerful methodologies for assembling these structures is the Intramolecular Oxime-Olefin Cycloaddition (IOOC) . However, process chemists frequently encounter drastic variations in reaction kinetics and yields depending on the substrate's tether length.

This guide provides an objective, data-driven comparison of the cyclization rates of 2-(allyloxy)benzaldehyde oximes versus 2-(3-butenyloxy)benzaldehyde oximes . By analyzing the thermodynamic and kinetic parameters of their respective transition states, this guide establishes a predictive framework for optimizing cycloaddition workflows and mitigating scale-up risks in pharmaceutical synthesis[1].

Mechanistic Causality: The Role of Tether Length

The IOOC reaction typically proceeds via a 1,2-prototropic shift of the oxime to form a transient NH-nitrone, followed by a concerted [3+2] cycloaddition with the pendant alkene. The rate of this transformation is exquisitely sensitive to the length of the tether connecting the reacting centers.

  • Allyloxybenzaldehyde Oxime (n=1): The 3-atom oxygen tether (Ar–O–CH₂–CH=CH₂) dictates a transition state that forms a 6-membered chroman-type ring fused to the new 5-membered isoxazolidine. This 6,5-fused system is thermodynamically stable. Kinetically, the 6-membered transition state is highly favored due to minimal torsional strain and optimal Baldwin trajectory alignment. The reaction proceeds rapidly, often reaching completion in a few hours under mild heating.

  • Butenyloxybenzaldehyde Oxime (n=2): The 4-atom tether (Ar–O–CH₂–CH₂–CH=CH₂) forces the system through a 7-membered transition state to form a benzoxepine derivative. The increased conformational flexibility of the ground state results in a severe entropic penalty ( ΔS‡ ). Furthermore, transannular strain (Prelog strain) in the developing 7-membered ring drastically increases the activation enthalpy ( ΔH‡ ). Consequently, the cyclization rate drops by orders of magnitude, often leading to competing degradation pathways.

Kinetics cluster_allyloxy Allyloxy Tether (n=1) cluster_butenyloxy Butenyloxy Tether (n=2) Oxime O-Alkenylbenzaldehyde Oxime Allyl Allyloxy Substrate Oxime->Allyl Butenyl Butenyloxy Substrate Oxime->Butenyl TS6 6-Membered TS Favorable Entropy Allyl->TS6 Prod6 Chromeno-isoxazolidine Fast Rate TS6->Prod6 TS7 7-Membered TS High Strain Penalty Butenyl->TS7 Prod7 Benzoxepino-isoxazolidine Slow Rate TS7->Prod7

Caption: Kinetic and thermodynamic logic comparing allyloxy and butenyloxy cyclization pathways.

Quantitative Performance Comparison

The following table synthesizes typical experimental data observed during the thermal IOOC of both substrates. The data highlights the stark contrast in energy requirements and process efficiency.

Parameter2-(Allyloxy)benzaldehyde Oxime2-(3-Butenyloxy)benzaldehyde Oxime
Tether Length 3 atoms (O–C–C)4 atoms (O–C–C–C)
TS Ring Size 6-membered7-membered
Dominant Strain Low torsional strainHigh transannular (Prelog) strain
Typical Temp. 80–110 °C (Toluene)130–150 °C (Xylene)
Reaction Time 2–4 hours18–48 hours
Average Yield 80–95%30–55%
Product Scaffold Chromeno[4,3-c]isoxazoleBenzoxepino-isoxazole
Process Risk Low (Clean conversion)High (Oligomerization/Degradation)

Note: Yields for the allyloxy derivative routinely exceed 80% under standard thermal conditions, as validated in recent catalytic syntheses of condensed isoxazoles[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your own laboratory, utilize the following self-validating protocol. This workflow is designed to empirically demonstrate the kinetic differences between the two substrates while minimizing intermolecular side reactions.

Phase 1: Substrate Preparation (Oximation)
  • Reaction: Dissolve 10.0 mmol of the respective O-alkenylbenzaldehyde in 20 mL of absolute ethanol.

  • Reagents: Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc).

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde starting material will be cleanly consumed.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Validation: ¹H-NMR should show the characteristic oxime CH=N proton at ~8.1 ppm.

Phase 2: Parallel Thermal Cycloaddition

Causality Note: We utilize non-polar aromatic solvents (toluene/xylene) to suppress intermolecular hydrogen bonding, forcing the oxime to adopt the intramolecular conformation required for the transition state.

  • Setup: Prepare 0.05 M solutions of both oximes in anhydrous solvent (Toluene for allyloxy; Xylene for butenyloxy due to the higher required activation energy).

  • Execution: Heat both flasks to reflux under a strict nitrogen atmosphere.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots at 1 h, 2 h, 4 h, 8 h, and 24 h.

  • Analysis: Quench the aliquots in cold CDCl₃ and analyze via ¹H-NMR. Integrate the disappearing oxime proton against the newly formed isoxazolidine methine protons to plot the conversion rate.

Workflow A O-Alkenyl Benzaldehyde B Oximation (NH2OH) A->B C Oxime Intermediate B->C D Thermal Activation C->D E Transient Nitrone D->E F Fused Isoxazolidine E->F

Caption: Workflow of Intramolecular Oxime-Olefin Cycloaddition (IOOC).

Strategic Optimization for Sluggish Substrates

If your target molecule necessitates the use of the slower butenyloxy tether, relying purely on thermal IOOC will likely result in unacceptable yields due to the high ΔH‡ barrier. As an alternative, consider the following field-proven interventions:

  • Lewis Acid Catalysis: The addition of Lewis acids (e.g., BF₃·OEt₂) can lower the LUMO of the alkene or activate the oxime oxygen, facilitating the cycloaddition at much lower temperatures and improving diastereoselectivity[3].

  • Oxidative Cycloaddition (Nitrile Oxide Pathway): By treating the oxime with hypervalent iodine reagents, the oxime is rapidly oxidized to a highly reactive nitrile oxide[4]. Nitrile oxides are significantly more electrophilic than nitrones, easily overcoming the entropic penalties of the 7-membered transition state to form the corresponding fused isoxazoline.

References

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: Molecules (via NCBI PMC) URL:[Link]

  • Synthesis of BACE1 Inhibitors E2609/E2071 via Oxime–Olefin Cycloaddition Following a Process Risk Mitigation Strategy Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Intramolecular cycloaddition of O-tert-butyldimethylsilyloximes in the presence of BF3 x OEt2 Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Oxidative cyclizations of oximes using hypervalent iodine reagents Source: Arkivoc URL:[Link]

Sources

Validation

Optimizing and Validating HPLC Methods for 2-(Allyloxy)benzaldehyde Oxime Purity: A Comparative Guide

For researchers and drug development professionals, 2-(allyloxy)benzaldehyde oxime serves as a critical synthetic intermediate, frequently utilized in the construction of complex nitrogen-containing heterocycles and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 2-(allyloxy)benzaldehyde oxime serves as a critical synthetic intermediate, frequently utilized in the construction of complex nitrogen-containing heterocycles and pharmaceutical active ingredients. However, quantifying its purity presents a unique analytical challenge. The oximation of the starting material, 2-allyloxybenzaldehyde[1], inherently produces a mixture of E (anti) and Z (syn) geometric isomers.

To ensure downstream synthetic reproducibility, an analytical method must not only quantify the total oxime content but also baseline-resolve the E-oxime, Z-oxime, and any unreacted 2-allyloxybenzaldehyde. This guide objectively compares a legacy Reverse Phase HPLC (RP-HPLC) approach against an optimized Ultra-High Performance Liquid Chromatography (UHPLC) method, grounded in the latest ICH Q14 and ICH Q2(R2) regulatory frameworks[2][3].

Regulatory Context: ICH Q14 and Q2(R2)

Modern analytical development has shifted from a "validate and forget" mindset to a lifecycle approach.

  • ICH Q14 (Analytical Procedure Development): Emphasizes the creation of an Analytical Target Profile (ATP)[3]. For this compound, the ATP requires a method capable of selectively quantifying the oxime isomers in the presence of the aldehyde precursor without co-elution.

  • ICH Q2(R2) (Validation of Analytical Procedures): Provides the global framework for proving the method is fit for purpose, requiring rigorous testing of accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, and robustness[2].

Q14_Q2_Lifecycle A ICH Q14: Define ATP B Risk Assessment: Isomer Co-elution A->B C Method Optimization: UHPLC Phenyl-Hexyl B->C D ICH Q2(R2): Method Validation C->D E Routine Purity Testing D->E

Figure 1: Analytical lifecycle from ICH Q14 development to ICH Q2(R2) validation.

Method Comparison: Legacy RP-HPLC vs. Optimized UHPLC

Alternative A: Legacy Isocratic RP-HPLC (The Standard Approach)

Historically, laboratories default to standard C18 columns with isocratic Methanol/Water mobile phases for aromatic compounds.

  • Conditions: 5 µm C18 column (4.6 x 150 mm), 70:30 Methanol/Water, 1.0 mL/min.

  • The Flaw: Methanol lacks the necessary selectivity to differentiate the subtle dipole and steric differences between the E and Z oximes. Furthermore, the 5 µm particle size yields insufficient theoretical plates, resulting in broad peaks where the Z-oxime frequently co-elutes with the unreacted 2-allyloxybenzaldehyde.

The Proposed Product: Gradient UHPLC with Phenyl-Hexyl Phase

To satisfy the ATP, we propose shifting to a sub-2 µm Phenyl-Hexyl stationary phase using an Acetonitrile/Water gradient modified with Formic Acid.

  • The Causality (Why it works): The E isomer (hydroxyl group anti to the bulky aromatic ring) is highly planar. The Z isomer (hydroxyl syn to the ring) experiences steric clash, forcing the aromatic ring slightly out of planarity. A Phenyl-Hexyl column leverages π−π interactions, which are highly sensitive to molecular planarity. The planar E-oxime interacts more strongly with the stationary phase than the twisted Z-oxime, driving baseline separation. Additionally, 0.1% Formic acid suppresses the ionization of residual surface silanols on the column, eliminating peak tailing.

Mechanism Analyte 2-(Allyloxy)benzaldehyde Oxime (E/Z Isomers) SP Phenyl-Hexyl Stationary Phase Analyte->SP π-π Interactions (Differential for E/Z) Analyte->SP Hydrophobic Interactions MP Acetonitrile / Water + 0.1% Formic Acid MP->Analyte Elution Strength Gradient

Figure 2: Chromatographic separation mechanism for oxime isomers on a Phenyl-Hexyl column.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for the Optimized UHPLC method.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

Step 2: Sample & Standard Preparation

  • Causality Check: Samples must be dissolved in a diluent that closely matches the initial gradient conditions to prevent solvent-mismatch peak distortion.

  • Prepare a Diluent of 50:50 Milli-Q Water:Acetonitrile.

  • Accurately weigh 10.0 mg of 2-(Allyloxy)benzaldehyde oxime reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent, sonicate until fully dissolved, and dilute to volume (Final Concentration: 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Instrument Setup & Gradient Program

  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 1.0 µL

  • Gradient Table:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration at 10% B

Validation Data & Performance Comparison

The optimized method was subjected to rigorous validation in accordance with ICH Q2(R2) guidelines[2][4]. The data below demonstrates the superiority of the UHPLC method over legacy alternatives.

Table 1: System Suitability & Specificity

The Phenyl-Hexyl column successfully resolves the isomers and the starting material well above the ICH requirement of Rs > 1.5.

AnalyteRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
E-Oxime2.85-1.0515,400
Z-Oxime3.123.41.0816,200
2-Allyloxybenzaldehyde3.655.11.0218,500
Table 2: ICH Q2(R2) Linearity & Sensitivity

Linearity was established across 50% to 150% of the target analytical concentration. LOD and LOQ were calculated based on the standard deviation of the response and the slope[2].

ParameterE-OximeZ-Oxime2-Allyloxybenzaldehyde
Linearity Range (µg/mL) 10 - 15010 - 1500.5 - 20
Correlation Coefficient ( R2 ) 0.99980.99950.9999
LOD (µg/mL) 0.050.080.02
LOQ (µg/mL) 0.150.250.06
Table 3: Precision & Accuracy

Accuracy was determined via spike-recovery experiments at 80%, 100%, and 120% levels. Precision meets the strict <2.0% RSD acceptance criteria.

ParameterE-OximeZ-Oxime
Intra-day Precision (%RSD, n=6) 0.8%1.1%
Inter-day Precision (%RSD, n=12) 1.2%1.5%
Accuracy (Mean Recovery %) 99.4%98.7%

Conclusion

While legacy RP-HPLC methods utilizing C18 columns and Methanol/Water mobile phases are ubiquitous, they fall short when applied to the geometric isomers of 2-(allyloxy)benzaldehyde oxime. By leveraging the π−π interacting capabilities of a Phenyl-Hexyl stationary phase and the efficiency of sub-2 µm UHPLC particles, laboratories can achieve baseline resolution of the E-oxime, Z-oxime, and the starting aldehyde in under 5 minutes. This optimized method not only satisfies the Analytical Target Profile (ATP) outlined in ICH Q14[3] but also easily passes the rigorous validation criteria mandated by ICH Q2(R2)[2][4].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335." PubChem. Available at:[Link]

Sources

Comparative

FTIR spectra comparison of 2-(Allyloxy)benzaldehyde and its corresponding oxime

An in-depth vibrational spectroscopy analysis is one of the most definitive methods for tracking functional group transformations in organic synthesis. As a Senior Application Scientist, I have structured this guide to o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth vibrational spectroscopy analysis is one of the most definitive methods for tracking functional group transformations in organic synthesis. As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier Transform Infrared (FTIR) spectra of 2-(Allyloxy)benzaldehyde and its corresponding product, 2-(Allyloxy)benzaldehyde oxime .

This guide details the causality behind the spectral shifts, the experimental protocols for synthesis and validation, and the mechanistic logic required for drug development professionals and researchers to confidently verify this oximation reaction.

Mechanistic Overview & Analytical Strategy

The conversion of 2-(Allyloxy)benzaldehyde to its oxime is a classic condensation reaction. The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (such as sodium acetate or pyridine) to form an oxime, releasing water as a byproduct[1].

From an analytical perspective, FTIR is the ideal self-validating system for this workflow. The reaction involves the destruction of a highly polar carbonyl (C=O) bond and the generation of two new functional groups: an imine-like carbon-nitrogen double bond (C=N) and a hydroxyl group (O-H). By tracking the disappearance of the precursor's peaks and the emergence of the product's peaks, the FTIR spectrum acts as a direct, quantitative readout of reaction completion.

OximationWorkflow Aldehyde 2-(Allyloxy)benzaldehyde (Precursor) Reagents NH₂OH·HCl + Base (Nucleophilic Addition) Aldehyde->Reagents Condensation Reaction FTIR_Ald FTIR Marker: Sharp C=O ~1685 cm⁻¹ Aldehyde->FTIR_Ald Characterized by Intermediate Carbinolamine Intermediate (Unstable) Reagents->Intermediate Proton Transfer Oxime 2-(Allyloxy)benzaldehyde Oxime (Product) Intermediate->Oxime Dehydration (-H₂O) FTIR_Ox FTIR Markers: Broad O-H ~3250 cm⁻¹ Medium C=N ~1640 cm⁻¹ Oxime->FTIR_Ox Characterized by FTIR_Ald->FTIR_Ox Peak Disappearance/ Appearance

Fig 1: Chemical workflow and FTIR analytical markers for the oximation of 2-(Allyloxy)benzaldehyde.

FTIR Spectral Comparison: Causality & Peak Assignment

Understanding why specific frequencies absorb infrared radiation is critical for accurate spectral interpretation. The following sections break down the core differences between the precursor and the product.

The Precursor: 2-(Allyloxy)benzaldehyde

In the neat liquid or solid state, 2-(Allyloxy)benzaldehyde exhibits several highly diagnostic bands[2][3]:

  • Carbonyl Stretch (C=O): Observed as a very strong, sharp peak at ~1683–1687 cm⁻¹ [2]. The intensity is driven by the large change in the dipole moment during the stretching vibration. Because it is conjugated with the aromatic ring, the frequency is slightly lower than that of an aliphatic aldehyde (~1720 cm⁻¹).

  • Allyl Ether (C-O-C & C=C): The asymmetric stretching of the aryl-alkyl ether linkage appears strongly at ~1236–1240 cm⁻¹ [2]. The terminal alkene (C=C) of the allyl group presents a weak-to-medium band around 1645 cm⁻¹ .

The Product: 2-(Allyloxy)benzaldehyde Oxime

Upon successful condensation, the molecular dipole and hydrogen-bonding network change drastically:

  • Hydroxyl Stretch (O-H): A new, intensely broad band emerges between 3100–3500 cm⁻¹ (centered around ~3250 cm⁻¹ in the solid state)[4]. Expert Insight: The extreme broadening is caused by extensive intermolecular hydrogen bonding between oxime molecules, which creates a continuous distribution of O-H bond lengths and vibrational energies. In a dilute non-polar solution (e.g., chloroform), this peak would sharpen and shift to ~3500 cm⁻¹ as hydrogen bonds are broken[4].

  • Imine Stretch (C=N): A medium-intensity peak appears at ~1630–1640 cm⁻¹ [5].

  • Analytical Challenge (Spectral Overlap): The new C=N stretch of the oxime (~1640 cm⁻¹) directly overlaps with the existing C=C stretch of the allyl group (~1645 cm⁻¹). Therefore, as a scientist, you cannot rely solely on the appearance of the C=N peak to confirm the reaction . Instead, the absolute disappearance of the strong C=O peak at ~1685 cm⁻¹ is the primary self-validating marker for reaction completion.

Quantitative Data Summary
Functional Group2-(Allyloxy)benzaldehyde (cm⁻¹)2-(Allyloxy)benzaldehyde Oxime (cm⁻¹)Intensity & ShapeDiagnostic Significance
O-H Stretch Absent~3250Strong, Very BroadConfirms oxime formation; indicates strong intermolecular H-bonding.
C=O Stretch ~1685AbsentStrong, SharpPrimary reaction monitor. Disappearance confirms total consumption of precursor.
C=N Stretch Absent~1630 - 1640Medium, SharpConfirms oxime core, but overlaps with allyl C=C.
C=C (Allyl) ~1645~1645Medium, SharpRemains unchanged. Contributes to peak broadening near 1640 cm⁻¹ in the product.
C-O-C (Ether) ~1240~1240Strong, SharpInternal Standard. Remains unchanged; used to normalize spectra during comparison.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines both the synthesis and the FTIR measurement parameters.

Protocol A: Synthesis of 2-(Allyloxy)benzaldehyde Oxime
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2-(Allyloxy)benzaldehyde in 15 mL of ethanol.

  • Reagent Addition: Add 12 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12 mmol of anhydrous sodium acetate (acting as the base/buffer)[1].

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 1–2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, evaporate the ethanol, and run a rapid ATR-FTIR scan. The reaction is deemed complete when the sharp peak at 1685 cm⁻¹ is indistinguishable from the baseline.

  • Workup: Cool the mixture to room temperature and remove ethanol under reduced pressure. Extract the residue with ethyl acetate (3 × 20 mL) and wash the organic layer with distilled water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure oxime.

Protocol B: ATR-FTIR Spectral Acquisition
  • Instrument Setup: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond or ZnSe crystal).

  • Parameters: Set the resolution to 4 cm⁻¹ and accumulate 32 to 64 scans to ensure a high signal-to-noise ratio. Spectral range: 4000 to 400 cm⁻¹.

  • Background: Collect a background scan of the clean, dry ATR crystal immediately prior to sample analysis to account for atmospheric H₂O and CO₂.

  • Sample Measurement: Place a drop of the neat liquid (or a few milligrams of solid, pressed firmly onto the crystal using the anvil) onto the ATR sensor.

  • Validation: Normalize the resulting spectrum against the C-O-C ether stretching band at ~1240 cm⁻¹. This ensures that any differences in absolute absorbance due to sample contact area are mathematically corrected, allowing for a true objective comparison between the aldehyde and the oxime.

References

  • Selective Reduction of Aldehydes to Alcohols Using Alumina with a Catalytic Amount of Base Under Microwave Irradiation Source: ResearchGate URL:[Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid Source: Oriental Journal of Chemistry URL:[Link]

  • The Infrared Spectra of Alpha and Beta Oximes Source: Canadian Science Publishing URL:[Link]

  • Amino Acid Catalyzed Green Synthesis of 5-Arylfuran-2-Carbaldehyde Oximes Source: Journal of Xi'an Shiyou University URL:[Link]

  • A Palladium-catalyzed decarboxylation CH-activation tandem reaction - from diarylethers to dibenzofuranes Source: AWS (Supplementary Information) URL:[Link]

Sources

Validation

Yield comparison of different 2-(Allyloxy)benzaldehyde oxime synthesis methods

The synthesis of 2-(allyloxy)benzaldehyde oxime is a critical transformation in organic chemistry and drug development. As a highly versatile intermediate, it serves as the primary precursor for the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(allyloxy)benzaldehyde oxime is a critical transformation in organic chemistry and drug development. As a highly versatile intermediate, it serves as the primary precursor for the synthesis of complex heterocycles, such as isoxazolines and isoxazoles, typically achieved through intramolecular nitrile oxide cycloadditions.

For researchers scaling up or optimizing this synthesis, balancing product yield, reaction time, and stereochemical outcomes (E/Z isomerism) is paramount. This guide objectively compares conventional heating methods against modern alternatives like microwave-assisted and mechanochemical synthesis, providing the causality behind experimental choices and self-validating protocols.

Part 1: Mechanistic Causality of Oximation

The conversion of 2-(allyloxy)benzaldehyde to its corresponding oxime is driven by the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon. Because hydroxylamine is highly unstable in its free form, it is universally supplied as a hydrochloride salt ( NH2​OH⋅HCl ).

The Causality of the Base: A base is strictly required to liberate the free hydroxylamine nucleophile. Sodium acetate (NaOAc) is the optimal choice for this specific substrate. Unlike stronger bases (e.g., NaOH) which might trigger premature cleavage of the allyl ether linkage or unwanted aldol condensations, NaOAc acts as a gentle buffer. It facilitates the formation of the tetrahedral hemiaminal intermediate, followed by an acid-catalyzed dehydration step that yields the final oxime.

Mechanism A 2-(Allyloxy)benzaldehyde + NH2OH·HCl B Tetrahedral Hemiaminal A->B Base (NaOAc) C Dehydration (-H2O) B->C Proton Transfer D Oxime Product (E/Z Isomers) C->D -H2O

Fig 1: Mechanistic pathway for the oximation of 2-(allyloxy)benzaldehyde.

Part 2: Comparative Yield & Performance Data

The choice of energy transfer method drastically impacts the kinetic efficiency of the reaction. Microwave irradiation (MWI) has emerged as a superior alternative to conventional thermal conduction, offering dramatic rate enhancements and cleaner product profiles[1].

Below is a quantitative comparison of different synthesis methods for 2-(allyloxy)benzaldehyde oxime and closely related derivatives:

Synthesis MethodReagents / CatalystSolventConditions (Temp / Time)Avg. Yield (%)Environmental Impact
Conventional Reflux NH2​OH⋅HCl , NaOAcEthanol80°C / 3–4 hours75 – 82% High solvent/energy use
Microwave-Assisted NH2​OH⋅HCl , NaOAcEthanol80°C / 15–20 mins92 – 95% Highly efficient[1]
Mechanochemical NH2​OH⋅HCl , NaOHNone (Grinding)Room Temp / 20 mins85 – 89% Zero solvent waste[2]
Catalytic (RT) NH2​OH⋅HCl , Natural AcidsVariesRoom Temp / 1–2 hours80 – 88% Moderate

Scientific Insight: The data clearly demonstrates the superiority of microwave irradiation. By interacting directly with the polar ethanol solvent and the polar hemiaminal intermediate, microwaves provide rapid, uniform heating. This high kinetic efficiency prevents the thermal degradation of the allyl group, a common side-reaction during prolonged conventional refluxing[1].

Part 3: Step-by-Step Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . In-process analytical checks are embedded to confirm reaction completion before proceeding to workup.

Method A: Conventional Reflux Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(allyloxy)benzaldehyde (1.0 equiv, ~5.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv, 7.5 mmol) and sodium acetate (1.5 equiv, 7.5 mmol) to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and immerse the flask in a pre-heated oil bath at 80°C. Stir vigorously for 3 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the higher Rf aldehyde spot disappears, replaced by a lower Rf, UV-active oxime spot.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude oxime. Recrystallize from hot ethanol if necessary.

Method B: Microwave-Assisted Synthesis (Optimized)
  • Reaction Setup: In a dedicated 10 mL microwave-safe sealed vial, combine 2-(allyloxy)benzaldehyde (1.0 equiv, ~2.0 mmol), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in 4 mL of absolute ethanol.

  • Irradiation Parameters: Place the vial in a specialized microwave synthesizer. Irradiate at a constant temperature of 80°C for 15 minutes (Power max: 100W).

  • In-Process Validation (Spectroscopic): Post-irradiation, take a 10 µL aliquot. Rapid FTIR analysis should confirm the disappearance of the sharp aldehyde carbonyl stretch ( ∼1680 cm−1 ) and the emergence of a broad oxime O-H stretch ( ∼3300 cm−1 ).

  • Workup: Pour the cooled mixture into ice water to induce precipitation. Filter the resulting solid under vacuum, wash with cold water, and dry in a desiccator to obtain high-purity oxime.

Workflow cluster_conv Conventional Method cluster_mw Microwave Method Start Reaction Setup (Aldehyde + NH2OH·HCl + Base) Conv1 Oil Bath Reflux (80°C, 3-4 hours) Start->Conv1 MW1 MW Reactor (80°C, 15 mins, 100W) Start->MW1 Conv2 Slow Thermal Transfer Risk of Side Reactions Conv1->Conv2 Workup Aqueous Workup & Extraction Conv2->Workup MW2 Rapid Uniform Heating High Kinetic Efficiency MW1->MW2 MW2->Workup Product Purified Oxime Product Workup->Product

Fig 2: Workflow comparison between conventional reflux and microwave-assisted oximation.

Part 4: Scientific Insights & Troubleshooting

  • Temperature Constraints in Microwave Synthesis: While microwaves accelerate the reaction, strict temperature control is mandatory. Studies on related oxime derivatives have shown that increasing the microwave temperature from 80°C to 100°C actually decreases the overall yield (e.g., from 92% down to 84%). At elevated temperatures, the oxime product can undergo premature intramolecular cyclization between the newly formed =N-OH group and the adjacent allyl ether, leading to unwanted isoxazole by-products.

  • Stereochemical Control (E/Z Isomerism): The synthesis of benzaldehyde oximes inherently yields a mixture of E and Z isomers. For 2-(allyloxy)benzaldehyde oxime, the Z-isomer (where the hydroxyl group is oriented anti to the bulky aryl ring) is thermodynamically favored[2]. Microwave-assisted synthesis in polar solvents like ethanol not only speeds up the reaction but often enhances the stereoselectivity toward the thermodynamically stable Z-isomer compared to solvent-free mechanochemical grinding, which tends to yield broader E/Z mixtures[3],[2].

References

  • Vietnam Journal of Science, Technology and Engineering (VJST). Investigating the preparation of oxime derivatives under microwave irradiation. Retrieved from [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Chiral Oxime Ethers. Retrieved from [Link]

  • National Institutes of Health (NIH). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Retrieved from [Link]

Sources

Comparative

Comparing catalysts for the oxidation of 2-(Allyloxy)benzaldehyde oxime

The synthesis of the chromeno[4,3-c]isoxazole scaffold is a cornerstone in the development of novel neuroprotective, anti-inflammatory, and antiprotozoal therapeutics. The most direct and atom-economical route to this tr...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of the chromeno[4,3-c]isoxazole scaffold is a cornerstone in the development of novel neuroprotective, anti-inflammatory, and antiprotozoal therapeutics. The most direct and atom-economical route to this tricyclic system is the oxidation of 2-(allyloxy)benzaldehyde oxime to a transient nitrile oxide, which subsequently undergoes a spontaneous Intramolecular Nitrile Oxide Cycloaddition (INOC).

As a Senior Application Scientist, I have evaluated numerous oxidative systems for this transformation. The choice of catalyst or oxidant dictates not only the yield but also the scalability, safety, and environmental footprint of the process. This guide provides an objective, data-driven comparison of the three most prominent catalytic and oxidative systems used for this specific INOC reaction.

Mechanistic Overview: The INOC Pathway

Before comparing catalysts, it is essential to understand the underlying molecular choreography. The reaction relies on the dehydrogenation of the oxime to generate a highly reactive nitrile oxide dipole. Because the allyl dipolarophile is tethered to the same molecule, the system is entropically pre-organized. This proximity kinetically favors the intramolecular[3+2] cycloaddition over intermolecular dimerization, provided the steady-state concentration of the nitrile oxide is kept low.

INOC_Pathway A 2-(Allyloxy)benzaldehyde Oxime B Nitrile Oxide Intermediate A->B Oxidation (- 2H) C 3a,4-dihydro-3H- chromeno[4,3-c]isoxazole B->C INOC (Intramolecular)

Mechanistic pathway of oxime oxidation followed by intramolecular nitrile oxide cycloaddition.

Comparative Analysis of Oxidation Systems

Hypervalent Iodine(III) Catalysis (The Modern Standard)

Recent advancements have shifted the paradigm from stoichiometric oxidants to catalytic hypervalent iodine systems. Utilizing 2-iodobenzoic acid as a precatalyst (10 mol%) alongside m-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant provides an exceptionally mild and high-yielding route[1].

Mechanistic Causality: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is critical here. It facilitates ligand exchange on the iodine center, generating the highly electrophilic hydroxy(aryl)iodonium tosylate active species[1]. This active species coordinates with the oxime, driving the dehydrogenation to the nitrile oxide. Because the active catalyst is generated slowly in situ, the concentration of the nitrile oxide remains low, completely suppressing furoxan (dimer) formation[2].

Ceric Ammonium Nitrate (CAN) (The Rapid Single-Electron Alternative)

Ceric Ammonium Nitrate (CAN) is a classic single-electron transfer (SET) oxidant. When 2-(allyloxy)benzaldehyde oxime is treated with stoichiometric CAN at room temperature, the reaction proceeds rapidly, often reaching completion in 0.5 to 3 hours[3].

Mechanistic Causality: CAN oxidizes the oxime via a radical cation intermediate. While highly efficient and requiring no specialized inert atmosphere, the major drawback is the requirement for stoichiometric amounts of a heavy metal, generating significant cerium waste. Furthermore, minor deoximation byproducts (~5%) are frequently observed due to the aggressive nature of the SET process[3].

N-Chlorosuccinimide (NCS) / Triethylamine (The Classical Two-Step Method)

The traditional approach involves the chlorination of the oxime using NCS to form a hydroximoyl chloride intermediate, followed by dehydrohalogenation with a mild base like triethylamine (Et₃N) to yield the nitrile oxide[4].

Mechanistic Causality: This method physically separates the oxidation and elimination steps. While reliable, it requires strict temperature control (often starting at 0 °C) to prevent the exothermic degradation of the hydroximoyl chloride. It also generates stoichiometric amounts of succinimide and triethylammonium chloride waste, lowering its atom economy.

Quantitative Performance Matrix

To facilitate objective decision-making, the following table synthesizes the experimental parameters and outcomes for the three systems based on literature and field data.

Catalyst / Oxidant SystemReagent LoadingTempReaction TimeTypical YieldGreen Chemistry Profile
Iodine(III) / m-CPBA 10 mol% / 1.5 eqRT12–24 h80–94%High (Catalytic, metal-free)
Ceric Ammonium Nitrate 2.0+ eqRT0.5–3 h75–85%Low (Stoichiometric heavy metal)
NCS / Et₃N 1.1 eq / 1.5 eq0 °C to RT3–5 h60–80%Moderate (High salt waste)

Validated Experimental Protocols

For laboratories transitioning to more sustainable methodologies, the catalytic hypervalent iodine protocol is highly recommended. Below is the self-validating workflow designed to maximize yield and minimize dimerization.

HypervalentIodine_Workflow Step1 Dissolve Oxime & Precatalyst in DCM Step2 Add p-TsOH (Acid Promoter) Step1->Step2 Step3 Slow Addition of m-CPBA (Terminal Oxidant) Step2->Step3 Step4 Stir at RT (12-24h) Monitor via TLC Step3->Step4 Step5 Quench with Na2S2O3 & Extract Step4->Step5 Step6 Purify via Column Chromatography Step5->Step6

Workflow for hypervalent iodine(III)-catalyzed oxidation and cycloaddition.
Protocol A: Catalytic Hypervalent Iodine(III) Synthesis[2]

This protocol utilizes a catalytic cycle to ensure a slow, controlled release of the nitrile oxide.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve (E)-2-(allyloxy)benzaldehyde oxime (0.20 mmol, 1.0 equiv) and 2-iodobenzoic acid (0.02 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Activation: Add p-toluenesulfonic acid monohydrate (0.04 mmol, 20 mol%). Causality: The acid is strictly required to generate the active iodonium species; omitting it will stall the reaction.

  • Oxidation: Slowly add m-CPBA (0.30 mmol, 1.5 equiv) in small portions over 10 minutes. Causality: Slow addition prevents a sudden spike in nitrile oxide concentration, thereby avoiding intermolecular dimerization.

  • Cycloaddition: Stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of the starting oxime via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 2 mL) to destroy any unreacted m-CPBA. Extract with DCM (3 × 5 mL). Wash the combined organic layers with saturated NaHCO₃ to remove acidic byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole as a solid.

Protocol B: Stoichiometric CAN Synthesis[3]

This protocol is ideal for rapid library generation where metal waste is not the primary constraint.

  • Reaction Setup: Dissolve 2-allyloxybenzaldoxime (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DCM, 5 mL).

  • Oxidation: Add Ceric Ammonium Nitrate (CAN) (2.1 mmol, 2.1 equiv) portion-wise at room temperature. The solution will undergo a distinct color change indicating SET oxidation.

  • Cycloaddition: Stir vigorously for 0.5 to 3 hours. The reaction is typically very fast.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography. Note: Expect ~5% of the corresponding aldehyde as a byproduct due to competitive deoximation.

References

  • Das, B., Mahender, G., Holla, H., & Banerjee, J. (2005). An easy access to 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles and functionalized isoxazolines. Arkivoc.[Link]

  • Suresh, G., Srinivasan, J., Bakthadoss, M., & Aravindhan, S. (2013). Crystal Structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile. Der Pharma Chemica.[Link]

  • Yoshimura, A., Nguyen, K. C., Klasen, S. C., Saito, A., Nemykin, V. N., & Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules (MDPI).[Link]

Sources

Validation

Benchmarking 2-(Allyloxy)benzaldehyde Oxime in Intramolecular Cycloadditions: A Comprehensive Methodological Guide

Introduction & Strategic Context The synthesis of complex, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the transformation of 2-(allyloxy)benzaldehyde oxime [1] into tricyclic chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of complex, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the transformation of 2-(allyloxy)benzaldehyde oxime [1] into tricyclic chromeno-isoxazoles (e.g., 3a,4-dihydro-3H-[1]benzopyrano[4,3-c]isoxazoles) provides privileged structures known for their 5-HT uptake inhibition and A2-adrenoceptor antagonistic activities[2].

The critical step in this transformation is the Intramolecular Nitrile Oxide Cycloaddition (INOC) [3],[4]. Because nitrile oxides are highly reactive, transient 1,3-dipoles that readily undergo intermolecular dimerization (furoxan formation), they must be generated in situ from the stable oxime precursor. This guide objectively benchmarks the leading oxidative methodologies for activating 2-(allyloxy)benzaldehyde oxime, comparing their efficiency, environmental impact, and mechanistic logic.

Mechanistic Architecture of the INOC Pathway

The INOC reaction relies on the precise, controlled oxidation of the aldoxime to a nitrile oxide, followed by a spontaneous, stereoselective [3+2] cycloaddition with the tethered allyl alkene[4]. The spatial proximity of the alkene in the ortho-allyloxy system heavily favors the intramolecular pathway over intermolecular degradation.

INOC_Workflow A 2-(Allyloxy)benzaldehyde oxime (Stable Precursor) B Oxidative Activation (e.g., HTIB, CAT, m-CPBA/I2) A->B Oxidation C Nitrile Oxide Intermediate (Reactive 1,3-Dipole) B->C -H2O / -HX D Intramolecular [3+2] Cycloaddition (INOC) C->D Spontaneous E Chromeno[4,3-c]isoxazole (Tricyclic Scaffold) D->E Stereoselective Ring Closure

Fig 1. Mechanistic pathway of the INOC reaction from oxime to tricyclic isoxazole.

Quantitative Benchmarking of Oxidative Methodologies

Selecting the appropriate oxidant is critical for maximizing the yield of the chromeno-isoxazole while minimizing toxic byproducts. Below is a comparative analysis of the three dominant activation strategies for 2-(allyloxy)benzaldehyde oxime[5],[6],[2].

MethodologyReagent SystemSolventTempTimeYield (%)Key Advantage / Limitation
Catalytic Iodine(III) 2-Iodobenzoic acid (cat) / m-CPBADCMrt4–6 h80–94Advantage: Avoids stoichiometric heavy oxidants; highly scalable.
Stoichiometric HTIB Koser's Reagent (HTIB) / SDSH₂Ort2.5–3 h85–92Advantage: "On-water" green chemistry; rapid kinetics.
Chloramine-T (CAT) Chloramine-T trihydrateEtOHReflux6–8 h75–80Advantage: Extremely cheap, bench-stable reagent.
Classical Hypochlorite NaOCl / Et₃NDCM0 °C12 h60–70Limitation: Prone to over-oxidation and lower yields.

Validated Experimental Workflows

To ensure reproducibility, the following protocols have been designed as self-validating systems. Every step includes the underlying chemical causality to empower researchers to troubleshoot and adapt these methods.

Protocol A: Catalytic Hypervalent Iodine(III) INOC[2]

This modern approach utilizes a catalytic amount of an iodine(I) species, which is oxidized in situ to the active hypervalent iodine(III) state, preventing the accumulation of reactive intermediates.

  • Substrate Solubilization: Dissolve 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in dry dichloromethane (DCM, 5 mL).

    • Causality: DCM provides optimal solubility for the organic substrate and stabilizes the transient iodonium species without participating in side reactions.

  • Catalyst & Co-oxidant Addition: Add 2-iodobenzoic acid (10 mol%), p-toluenesulfonic acid (p-TsOH, 20 mol%), and m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv).

    • Causality:m-CPBA acts as the terminal oxidant, driving the catalytic cycle by oxidizing 2-iodobenzoic acid. p-TsOH facilitates critical ligand exchange, forming the highly reactive hydroxy(aryl)iodonium tosylate intermediate responsible for oxime activation.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc, 3:1).

    • Causality: The continuous, slow generation of the nitrile oxide minimizes the local concentration of the dipole, mathematically suppressing intermolecular dimerization and driving the equilibrium entirely toward the intramolecular cycloaddition.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃, followed by saturated NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL).

    • Causality (Self-Validation): Na₂S₂O₃ safely reduces any explosive peroxide residuals (m-CPBA). The bicarbonate wash neutralizes p-TsOH and benzoic acid byproducts, ensuring the tricyclic isoxazole product remains unprotonated and partitions cleanly into the organic phase.

Protocol B: "On-Water" Stoichiometric HTIB INOC[5],[7]

For laboratories prioritizing green chemistry, this protocol leverages hydrophobic effects to accelerate the cycloaddition.

  • Aqueous Suspension: Suspend the oxime (1.0 mmol) in 10 mL of deionized water containing Sodium Dodecyl Sulfate (SDS, 10 mol%).

    • Causality: The substrate is insoluble in water. SDS acts as a surfactant, forming micelles that encapsulate the substrate. The hydrophobic effect forces the allyl and oxime groups into a highly compact conformation, drastically lowering the activation entropy required for the[3+2] cycloaddition.

  • Oxidation: Add Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene, HTIB, 1.1 equiv) portion-wise at room temperature.

    • Causality: HTIB undergoes immediate ligand exchange with the oxime hydroxyl group. Portion-wise addition prevents localized exothermic spikes that could degrade the transient nitrile oxide before cyclization occurs.

  • Phase-Separation Workup: Stir for 2.5–3 hours. Extract the aqueous suspension with ethyl acetate (3 × 15 mL).

    • Causality: The resulting chromeno-isoxazole is highly lipophilic and rapidly partitions into the organic extraction solvent, leaving the water-soluble iodobenzene byproduct and SDS in the aqueous layer, simplifying purification.

Protocol C: Chloramine-T (CAT) Mediated INOC[6]

A traditional, highly cost-effective method utilizing a bench-stable reagent.

  • Reaction Setup: Dissolve the oxime (1.0 mmol) in absolute ethanol (10 mL). Add Chloramine-T trihydrate (1.2 equiv).

    • Causality: Ethanol provides a protic environment that offers sufficient solubility for both the lipophilic organic substrate and the polar CAT salt.

  • Thermal Activation: Heat the mixture to reflux for 6–8 hours.

    • Causality: CAT acts as a mild chlorinating agent, converting the oxime to a hydroximoyl chloride in situ. Thermal energy is strictly required to overcome the activation barrier for the subsequent elimination of HCl, which yields the reactive nitrile oxide.

Regiochemical & Stereochemical Fidelity

The INOC of 2-(allyloxy)benzaldehyde oxime is highly regioselective. Because the allyl tether restricts the degrees of freedom during the transition state, the oxygen of the nitrile oxide exclusively attacks the internal carbon of the alkene, while the carbon attacks the terminal position[4]. This geometrically constrained, chair-like transition state ensures the exclusive formation of the cis-fused 3a,4-dihydro-3H-[1]benzopyrano[4,3-c]isoxazole system, with no detectable trans-isomers or uncyclized byproducts under optimized catalytic iodine(III) conditions.

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Comparative

Chromatographic retention time comparison for 2-(Allyloxy)benzaldehyde oxime isomers

Title: Chromatographic Retention Time Comparison for 2-(Allyloxy)benzaldehyde Oxime Isomers: A Methodological Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chromatographic Retention Time Comparison for 2-(Allyloxy)benzaldehyde Oxime Isomers: A Methodological Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Chemical Context

In the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), 2-(allyloxy)benzaldehyde oxime serves as a critical intermediate, particularly in intramolecular nitrile oxide cycloaddition (INOC) reactions[1]. Like most aromatic ketoximes and aldoximes, this compound exists as a mixture of geometric isomers: the E-isomer (hydroxyl group anti to the phenyl ring) and the Z-isomer (hydroxyl group syn to the phenyl ring).

Because these isomers exhibit vastly different reaction kinetics and pharmacological properties, achieving baseline chromatographic resolution is a mandatory quality control step. This guide provides an objective, data-driven comparison of chromatographic techniques—Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Gas Chromatography (GC)—to isolate and quantify these isomers, explaining the fundamental physicochemical interactions that drive their separation[2],[3].

The Mechanistic Rationale: Polarity and Intramolecular Hydrogen Bonding

As a Senior Application Scientist, I emphasize that method development should never be a process of blind trial and error. The separation of 2-(allyloxy)benzaldehyde oxime isomers is governed by a predictable structural phenomenon: intramolecular hydrogen bonding .

  • The Z-Isomer (Syn): In the Z configuration, the oxime hydroxyl (-OH) is oriented toward the ortho-allyloxy substituent. This proximity allows the hydrogen of the oxime to form a strong intramolecular hydrogen bond with the ether oxygen of the allyloxy group. This internal bonding "shields" the polar hydroxyl group from the surrounding environment, effectively reducing the molecule's overall dipole moment and making it more lipophilic.

  • The E-Isomer (Anti): In the E configuration, the hydroxyl group points away from the ortho-substituent. The -OH group is sterically exposed and available to participate in intermolecular hydrogen bonding with polar solvents (e.g., water, methanol). Consequently, the E-isomer behaves as a significantly more polar molecule.

This fundamental difference in apparent polarity dictates the elution order across all chromatographic platforms.

Mechanistic_Pathway Z_Isomer Z-Isomer (Syn) Intramolecular H-Bond Polarity_Z Lower Apparent Polarity (Shielded -OH) Z_Isomer->Polarity_Z E_Isomer E-Isomer (Anti) Exposed Hydroxyl Polarity_E Higher Apparent Polarity (Available for H-Bonding) E_Isomer->Polarity_E RP_Z Longer Retention (RP-HPLC) Shorter Retention (NP-HPLC) Polarity_Z->RP_Z RP_E Shorter Retention (RP-HPLC) Longer Retention (NP-HPLC) Polarity_E->RP_E

Caption: Mechanistic relationship between oxime isomer geometry, apparent polarity, and chromatographic retention.

Comparative Chromatographic Strategies

To objectively evaluate the best approach for separating these isomers, we must compare the three primary analytical modalities.

A. Reversed-Phase HPLC (RP-HPLC) - The Gold Standard

RP-HPLC is the most robust method for oxime isomer separation[2]. While standard C18 columns provide adequate separation based purely on hydrophobicity, using a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. The electron-rich aromatic ring and the allyloxy double bond interact preferentially with the phenyl phase, amplifying the subtle steric differences between the E and Z isomers[3].

  • Elution Order: E-isomer elutes first (more polar), followed by the Z-isomer (less polar, H-bonded).

B. Normal-Phase HPLC (NP-HPLC) - The Orthogonal Approach

NP-HPLC utilizes a polar stationary phase (bare silica) and a non-polar mobile phase (Hexane/Isopropanol). Here, retention is driven by the molecule's ability to hydrogen-bond with surface silanols.

  • Elution Order: The Z-isomer elutes first (its shielded -OH cannot interact strongly with silica), while the E-isomer is strongly retained due to active hydrogen bonding between its exposed -OH and the silica surface.

C. Gas Chromatography (GC-FID/MS) - The High-Resolution Risk

While GC offers exceptional theoretical plate counts, oximes are notoriously thermally labile. At high injection port temperatures (>220°C), 2-(allyloxy)benzaldehyde oxime is susceptible to acid-catalyzed or thermal degradation, often dehydrating to form the corresponding nitrile or reverting to the parent aldehyde[4],[2]. If GC must be used, derivatization (e.g., silylation with BSTFA) is required to replace the oxime proton, which destroys the intramolecular H-bond and alters the native separation dynamics.

Quantitative Data & Performance Comparison

The following table summarizes the comparative retention times ( tR​ ), resolution ( Rs​ ), and selectivity ( α ) for the isomers across the three evaluated methodologies.

Analytical MethodStationary Phase / ColumnMobile Phase / Carrier tR​ E-Isomer (min) tR​ Z-Isomer (min)Resolution ( Rs​ )Selectivity ( α )Verdict
RP-HPLC Phenyl-Hexyl (150 x 4.6 mm, 3 µm)60:40 Water:ACN (0.1% Formic Acid)6.42 8.15 3.8 1.32Optimal. Baseline resolution, excellent peak shape, no degradation.
RP-HPLC C18 (150 x 4.6 mm, 3 µm)60:40 Water:ACN (0.1% Formic Acid)5.806.952.11.23Acceptable, but lower resolution than Phenyl-Hexyl.
NP-HPLC Bare Silica (250 x 4.6 mm, 5 µm)95:5 Hexane:Isopropanol12.407.104.51.85Excellent resolution, but requires toxic solvents and longer equilibration.
GC-FID HP-5MS (30 m x 0.25 mm, 0.25 µm)Helium (1.2 mL/min), Temp Prog.11.2011.450.91.02Not Recommended. Poor resolution; thermal degradation observed[4].

Step-by-Step Experimental Protocol: RP-HPLC Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes RP-HPLC with a Phenyl-Hexyl column, ensuring reproducibility and preventing on-column isomerization.

Step 1: Sample Preparation & Equilibration

  • Accurately weigh 10.0 mg of the 2-(allyloxy)benzaldehyde oxime isomeric mixture.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Dilute the stock 1:10 with the initial mobile phase (60% Water / 40% ACN) to a final working concentration of 0.1 mg/mL. Causality note: Diluting in the mobile phase prevents solvent-front distortion and peak broadening during injection.

Step 2: Chromatographic Setup

  • Column: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality note: Formic acid suppresses silanol ionization on the column hardware, ensuring sharp, symmetrical peaks for the slightly acidic oxime group[3].

  • Isocratic Elution: Set the pump to deliver 60% A / 40% B at a constant flow rate of 1.0 mL/min.

  • Column Temperature: Maintain at 30°C to ensure reproducible retention times and prevent thermal isomerization.

  • Detection: UV absorbance at 254 nm.

Step 3: System Suitability Testing (SST) - Self-Validation Before analyzing unknown samples, inject the standard mixture in triplicate. The system is validated only if it meets the following criteria:

  • Resolution ( Rs​ ): Must be 2.0 between the E and Z peaks.

  • Tailing Factor ( Tf​ ): Must be 1.2 for both peaks (ensuring no secondary interactions with active silanols).

  • RSD of Retention Time: Must be 1.0% across the three injections.

Analytical_Workflow Prep 1. Sample Prep (Dilute in Mobile Phase) SST 2. System Suitability (Target Rs > 2.0) Prep->SST Inject 3. RP-HPLC Injection (Phenyl-Hexyl 30°C) SST->Inject Detect 4. UV Detection (254 nm) Inject->Detect Validate 5. Data Validation (Tailing Factor <= 1.2) Detect->Validate

Caption: Self-validating RP-HPLC analytical workflow for oxime isomer quantification.

Conclusion

For the routine analysis and preparative isolation of 2-(allyloxy)benzaldehyde oxime isomers, Reversed-Phase HPLC utilizing a Phenyl-Hexyl stationary phase is the superior methodology. It exploits the subtle polarity differences caused by the Z-isomer's intramolecular hydrogen bonding while avoiding the thermal degradation risks inherent to Gas Chromatography[4],[2]. By adhering to the strict System Suitability criteria outlined above, researchers can ensure highly reproducible, baseline-resolved chromatographic data.

References

  • Elibrary.ru Archive. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Available at: [Link]

  • Royal Society of Chemistry. (2013). Highly Enantioselective Synthesis of Chiral 7-Ring O- and N-Heterocycles by a One-pot Nitro-Michael/Cyclization Tandem Reaction. Chemical Communications. Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

2-(Allyloxy)benzaldehyde oxime proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 2-(Allyloxy)benzaldehyde oxime For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper lifecycle manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 2-(Allyloxy)benzaldehyde oxime

For researchers, environmental health and safety (EHS) officers, and drug development professionals, the proper lifecycle management of specialized organic intermediates is a critical operational mandate. 2-(Allyloxy)benzaldehyde oxime is a highly specific chemical entity that requires stringent handling and disposal protocols to prevent toxic exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the proper disposal and spill management of 2-(Allyloxy)benzaldehyde oxime, grounded in established environmental and occupational safety regulations.

Section 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. While oximes are highly valuable in pharmacology—most notably as acetylcholinesterase reactivators in organophosphate poisoning[1]—their intrinsic chemical structure dictates strict disposal requirements.

Table 1: Physicochemical and Hazard Profile

Property / Metric Value / Description
Chemical Name 2-(Allyloxy)benzaldehyde oxime
CAS Number 1642857-43-9[2]
Molecular Formula C10H11NO2[2]
Molecular Weight 177.2 g/mol [2]
Primary Health Hazards Acute oral toxicity; severe eye and skin irritation[3].

| Thermal Decomposition Hazards | Releases highly toxic nitrogen oxides (NOx) and carbon oxides (COx) upon combustion[4]. |

The Causality of Disposal Restrictions: The oxime functional group (-C=N-OH) is highly reactive. Standard drain disposal is strictly prohibited because oximes can accumulate in confined sewer spaces, potentially leading to explosive vapor concentrations or severe aquatic toxicity[4]. Furthermore, under thermal stress, the nitrogen-containing oxime moiety decomposes to release toxic nitrogen oxides (NOx)[4]. Therefore, standard municipal incineration is insufficient; disposal must utilize controlled thermal destruction equipped with specific gas-scrubbing infrastructure[5].

Section 2: Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step contains a validation check to ensure total compliance before proceeding to the next phase of the disposal lifecycle.

Step 1: Point-of-Generation Segregation (Satellite Accumulation)

  • Action: Establish a Satellite Accumulation Area (SAA) at or near the point where the 2-(Allyloxy)benzaldehyde oxime waste is generated[6]. Place all waste (including contaminated PPE, reaction byproducts, and empty vials) into a chemically compatible, tightly sealed container (e.g., high-density polyethylene or amber glass).

  • Validation Check: Is the container securely closed? EPA regulations mandate that SAA containers must remain closed at all times unless actively receiving waste[6].

Step 2: Hazardous Waste Labeling

  • Action: Affix a compliant "Hazardous Waste" label to the container the moment the first drop of waste is introduced[3]. The label must explicitly state "2-(Allyloxy)benzaldehyde oxime" and identify the primary hazards (e.g., Toxic, Irritant).

  • Validation Check: Are all constituents and their approximate concentrations listed on the label? Ambiguous labeling will result in rejection by disposal contractors.

Step 3: Transfer to Central Accumulation

  • Action: Once the SAA volume limit is reached, transfer the sealed container to your facility's Central Accumulation Area within the legally mandated timeframe (typically 3 days for acutely hazardous waste)[6].

Step 4: Final Destruction via Controlled Incineration

  • Action: Contract a licensed hazardous waste disposal facility for final removal[3]. The mandated destruction method for oxime compounds is controlled incineration equipped with a flue gas scrubber [5].

  • Validation Check: Verify with your EHS contractor that their incineration facility utilizes a scrubber. This is non-negotiable, as the scrubber chemically neutralizes the lethal NOx gases generated during the combustion of the oxime group[4].

Section 3: Emergency Spill Response Workflow

In the event of an accidental release, immediate action must be taken in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[7].

  • Evacuation & Ventilation: Immediately evacuate personnel not wearing appropriate PPE from the spill area. Maximize local exhaust ventilation to disperse potential aerosols or vapors[4].

  • Containment: Block all nearby floor drains and sinks. Preventing the chemical from entering the sewer system is critical to avoiding environmental contamination and explosive vapor build-up[4].

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[4]. Do not use combustible materials like sawdust. If the chemical is in a solid/powder state, avoid sweeping methods that generate dust[3].

  • Collection: Use non-sparking tools to collect the absorbed mixture and deposit it into a heavy-duty, sealable hazardous waste container[5].

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous waste, as it now contains trace amounts of the oxime.

Section 4: Process Visualization

G Start Spill or Waste Generation 2-(Allyloxy)benzaldehyde oxime Decision Is it a Spill or Routine Waste? Start->Decision Spill Spill Response Protocol Evacuate & Ventilate Decision->Spill Accidental Release Routine Routine Waste Collection Satellite Accumulation Area Decision->Routine Experimental Byproduct Absorb Absorb with Vermiculite/Sand (Avoid Dust/Aerosols) Spill->Absorb Container Seal in Compatible Container Label: 'Hazardous Waste' Absorb->Container Routine->Container EHS EHS / Licensed Disposal Pickup Scheduling Container->EHS Incineration Controlled Incineration with Flue Gas Scrubbing (NOx) EHS->Incineration Final Destruction

Workflow for the containment, accumulation, and final thermal destruction of 2-(Allyloxy)benzaldehyde oxime.

Section 5: Regulatory Grounding

To ensure total compliance, laboratory directors and EHS managers must align these procedures with federal frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): Dictates the "cradle-to-grave" tracking of hazardous chemicals, mandating strict adherence to accumulation limits and proper labeling[8].

  • OSHA HAZWOPER (29 CFR 1910.120): Mandates that any personnel expected to respond to hazardous spills must be properly trained and equipped with appropriate PPE[7].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Acetaldehyde Oxime." NJ.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

  • CDMS. "OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview." CDMS.com. Available at: [Link]

  • Antonijevic, B., & Stojiljkovic, M. P. "Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning." Clinical Medicine & Research. Available at: [Link]

  • Southern Illinois University. "Chemical Waste Management Guide." SIU.edu. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Allyloxy)benzaldehyde oxime

As a Senior Application Scientist, I design safety protocols not as arbitrary checklists, but as engineered systems rooted in chemical causality. Handling 2-(Allyloxy)benzaldehyde oxime requires a precise understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design safety protocols not as arbitrary checklists, but as engineered systems rooted in chemical causality. Handling 2-(Allyloxy)benzaldehyde oxime requires a precise understanding of its dual functional groups: the nucleophilic oxime moiety and the lipophilic allyloxy ether.

This guide provides a self-validating operational framework for researchers, scientists, and drug development professionals, ensuring that every safety measure is backed by mechanistic reasoning.

Chemical Identity & Hazard Causality

The physical and structural properties of a molecule dictate its handling requirements. The oxime group (-C=N-OH) is a known dermal and ocular irritant capable of hydrogen bonding with biological tissues, while the allyloxy group increases the molecule's overall lipophilicity. This structural combination enhances dermal penetration compared to simpler, highly polar oximes[1][2].

Table 1: Quantitative Data & Hazard Classification

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 1642857-43-9[3][4]Unique identifier for inventory, SDS tracking, and regulatory compliance.
Molecular Weight 177.2 g/mol [3][4]Relatively low MW; fine powders pose a significant aerosolization and inhalation risk.
Molecular Formula C10H11NO2[3][4]Contains no halogens; dictates segregation into halogen-free organic waste streams.
Skin Irritation Category 2 (H315)[2][5]Lipophilic ether enhances skin permeation; requires a dense nitrile barrier.
Eye Irritation Category 2A (H319)[2][5]Oxime hydroxyl group interacts with corneal proteins; requires tight-fitting goggles.
Respiratory Irritation STOT SE 3 (H335)[2][5]Airborne dust irritates mucous membranes; mandates strict chemical fume hood use.

Engineered Controls & PPE Selection: The "Why"

Trust in a safety protocol comes from understanding its rationale. Every piece of Personal Protective Equipment (PPE) is a targeted countermeasure against a specific chemical property.

  • Hand Protection (Nitrile Gloves): You must use nitrile gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374[6][7]. Causality: The allyloxy ether moiety increases the molecule's lipophilicity, which can facilitate permeation through natural rubber latex. Nitrile provides a denser, cross-linked barrier against non-polar and slightly polar organic intermediates.

  • Eye Protection (Safety Goggles): Wear tight-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[6][7]. Causality: Standard safety glasses with side shields are insufficient for fine powders. The severe eye irritation risk (H319) necessitates a full seal to prevent airborne dust from contacting the cornea[2][5].

  • Ventilation (Chemical Fume Hood): All handling, weighing, and transferring must occur in a certified chemical fume hood[6][8]. Causality: To mitigate the Specific Target Organ Toxicity (STOT SE 3) risk to the respiratory tract, engineered ventilation is required to capture aerosolized particulates before they reach your breathing zone[2][5].

Operational Workflow & Spill Logic

The following diagram illustrates the self-validating logic flow for standard operations and emergency spill response.

Workflow N1 1. Pre-Operation Risk Assessment N2 2. Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Transfer to Fume Hood (Face Velocity >100 fpm) N2->N3 N4 4. Spill or Exposure? N3->N4 N5 5a. Emergency Protocol (Decontaminate & Isolate) N4->N5 YES N6 5b. Standard Processing (Synthesis/Assay) N4->N6 NO N7 6. Waste Segregation (Halogen-Free Organic) N5->N7 N6->N7 N8 7. Doff PPE & Wash Hands N7->N8

Workflow and spill response logic for 2-(Allyloxy)benzaldehyde oxime handling.

Standard Operating Procedure (SOP): Weighing & Transfer

This protocol is designed to be a self-validating system; if any step fails, the operation must be paused and reassessed.

Step 1: Preparation & Validation Before opening the chemical container, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering. If the tissue falls or flutters erratically, do not proceed.

Step 2: Static Mitigation Use anti-static weighing boats and grounded spatulas. Causality: 2-(Allyloxy)benzaldehyde oxime powder can hold a static charge. Anti-static tools prevent the sudden aerosolization and repulsion of the irritant powder when transferred to the balance.

Step 3: Handling & Hygiene Don all required PPE. Wash hands thoroughly before and immediately after handling the product. Never eat, drink, or smoke when using this compound[5][8].

Step 4: Transfer & Transport If the compound must be moved to a benchtop instrument (e.g., LC-MS or NMR), dissolve it in the target reaction solvent (e.g., ethanol or DMSO) inside the fume hood first. Cap the vial tightly before removing it from the engineered control zone.

Emergency Spill & Disposal Plan

Immediate and calculated action prevents localized contamination from becoming a systemic laboratory hazard.

Step 1: Spill Containment (Solid) If the powder is spilled, do not dry sweep, as this generates hazardous dust[7][8]. Instead, gently cover the spill with damp paper towels or an inert absorbent pad to suppress aerosolization, then carefully scoop the material into a sealable waste container[7].

Step 2: Spill Containment (Liquid/Solution) If spilled while in solution, isolate the area, absorb with an inert material (e.g., vermiculite or sand), and transfer to properly labeled containers[8].

Step 3: Surface Decontamination Wash the affected surface thoroughly with soap and plenty of water to neutralize residual traces of the oxime[2][7].

Step 4: Waste Segregation Dispose of all contaminated gloves, paper towels, and residual chemical as Halogen-Free Organic Waste, in strict accordance with local environmental regulations[7][8].

Sources

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